5-Difluoromethoxy-2-methoxybenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(difluoromethoxy)-2-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-13-8-3-2-7(14-9(10)11)4-6(8)5-12/h2-5,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGQEIVPQXQOOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Difluoromethoxy-2-methoxybenzaldehyde CAS 1806377-15-0 properties
CAS 1806377-15-0 | Strategic Fluorinated Scaffold for Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, 5-Difluoromethoxy-2-methoxybenzaldehyde (CAS 1806377-15-0) represents a high-value pharmacophore building block. This compound integrates the steric and electronic utility of a benzaldehyde core with the specific physicochemical advantages of the difluoromethoxy (
Unlike the perfluorinated trifluoromethoxy group (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data / Prediction |
| CAS Number | 1806377-15-0 |
| IUPAC Name | 5-(Difluoromethoxy)-2-methoxybenzaldehyde |
| Molecular Formula | |
| Molecular Weight | 202.16 g/mol |
| Appearance | White to pale yellow crystalline solid or oil (dependent on purity) |
| Predicted LogP | ~2.1 (Moderate Lipophilicity) |
| H-Bond Donors/Acceptors | 0 / 4 (Note: |
| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in water.[3][4] |
Structural Significance
The molecule features a 1,2,4-substitution pattern on the benzene ring:
-
C-1 Formyl Group (
): A versatile handle for reductive aminations, olefinations (Wittig/Horner-Wadsworth-Emmons), and heterocycle formation. -
C-2 Methoxy Group (
): Provides electron donation to the ring, influencing the electrophilicity of the aldehyde. -
C-5 Difluoromethoxy Group (
): The strategic "warhead" for ADME optimization.
Synthetic Pathways & Mechanism
The synthesis of this compound typically proceeds via the O-difluoromethylation of the corresponding phenol precursor, 5-hydroxy-2-methoxybenzaldehyde .
Core Reaction: Difluorocarbene Insertion
The most robust method involves the generation of highly reactive difluorocarbene (
Reagents of Choice:
-
Chlorodifluoromethane (
, Freon-22): The classic reagent, though regulated due to ozone depletion. -
Sodium Chlorodifluoroacetate (
): A solid, easier-to-handle source of that decomposes thermally. -
Difluoromethyl Phenyl Sulfone / Hu's Reagent: For non-ozone depleting, mild conditions.
Mechanistic Workflow (Graphviz)
Figure 1: Synthetic pathway via difluorocarbene insertion.[5] The reaction requires basic conditions to generate the phenoxide, which then traps the electrophilic carbene.
Experimental Protocol: Synthesis via Sodium Chlorodifluoroacetate
This protocol is recommended for laboratory-scale synthesis (1–10g) as it avoids the use of gaseous Freon-22.
Materials
-
Substrate: 5-Hydroxy-2-methoxybenzaldehyde (1.0 eq)
-
Reagent: Sodium chlorodifluoroacetate (2.5 eq)
-
Base: Potassium carbonate (
), anhydrous (2.0 eq) -
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)
-
Workup: Ethyl acetate, Brine,
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-hydroxy-2-methoxybenzaldehyde (10 mmol) in DMF (20 mL).
-
Deprotonation: Add anhydrous
(20 mmol). Stir at room temperature for 15 minutes to ensure formation of the phenoxide anion. Critical: The color may shift to bright yellow/orange. -
Reagent Addition: Add sodium chlorodifluoroacetate (25 mmol) in a single portion.
-
Reaction: Heat the mixture to 90–100°C under an inert atmosphere (
or Ar).-
Note: The high temperature is required to decarboxylate the reagent and generate
. -
Monitoring: Monitor by TLC (typically 20% EtOAc/Hexane) or LC-MS. Reaction is usually complete in 4–6 hours.
-
-
Quench: Cool the mixture to room temperature. Pour slowly into ice-cold water (100 mL) to quench residual base and precipitate inorganic salts.
-
Extraction: Extract with Ethyl Acetate (
mL). -
Washing: Wash the combined organic layers with water (
) and brine ( ) to remove DMF. -
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[6]
Expected Yield: 60–75%.
Applications in Drug Discovery[1][2][3][4][12]
The difluoromethoxy group is a powerful tool in the "Hit-to-Lead" phase.[1]
Bioisosterism & Metabolic Stability
Replacing a methoxy group (
-
Mechanism: The C-F bond is stronger and less prone to oxidative attack than the C-H bond.
-
H-Bonding: The terminal proton in
is acidic ( ~ 25-30 vs >40 for alkanes), allowing it to act as a weak hydrogen bond donor to protein backbones, unlike the inert .
Reactivity Profile (Aldehyde)
The aldehyde at C-1 serves as a "diversity handle":
-
Reductive Amination: Reaction with primary/secondary amines +
Benzylamines (common in GPCR ligands). -
Knoevenagel Condensation: Reaction with malonates
Cinnamic acid derivatives.
Strategic Logic Diagram (Graphviz)
Figure 2: Strategic utility of the scaffold in medicinal chemistry campaigns.
Safety & Handling (SDS Summary)
While specific toxicological data for this CAS may be limited, standard protocols for fluorinated benzaldehydes apply.[7]
-
Hazards:
-
Storage: Store under inert gas (
) at 2–8°C. Aldehydes are prone to air oxidation to benzoic acids over time. -
Disposal: Fluorinated organic waste. Do not mix with general organic solvents if incineration protocols differ for halogenated waste.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Ethers: A Review of Synthesis and Properties." Journal of Medicinal Chemistry. Link
-
Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Organic Chemistry. Link
-
Hu, J., et al. (2006). "Reagents for Difluoromethylation."[2][11][4][12] Chemical Reviews. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. (n.d.). "Difluoromethoxy derivatives."[1][2][11][5][12] National Library of Medicine. Link
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. primescholars.com [primescholars.com]
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- 10. sigmaaldrich.com [sigmaaldrich.com]
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- 12. chemrxiv.org [chemrxiv.org]
chemical structure of 5-Difluoromethoxy-2-methoxybenzaldehyde
An In-depth Technical Guide to 5-Difluoromethoxy-2-methoxybenzaldehyde: Structure, Synthesis, and Spectroscopic Characterization
Abstract
This technical guide provides a comprehensive scientific overview of this compound, a fluorinated aromatic aldehyde of significant interest to the fields of medicinal chemistry and drug development. While direct literature on this specific molecule is sparse, this document synthesizes information from analogous compounds to present a detailed profile. We will explore its core chemical structure, outline its physicochemical properties, and propose a robust synthetic pathway grounded in established chemical principles. A central focus is the in-depth analysis of its predicted spectroscopic signatures—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—providing researchers with the critical data needed for identification and characterization. Furthermore, this guide discusses potential applications as a building block in pharmaceutical synthesis and outlines essential safety and handling protocols.
Introduction: The Strategic Value of Fluorinated Benzaldehydes
Benzaldehyde and its derivatives are fundamental precursors in organic synthesis, serving as versatile building blocks for a vast array of complex molecules, including active pharmaceutical ingredients (APIs). The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The difluoromethoxy group (-OCF₂H) is particularly valuable; it acts as a lipophilic hydrogen bond donor and can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability by altering its electronic properties and resistance to oxidative degradation.
This compound combines the reactivity of the aldehyde functional group with the advantageous properties of both the methoxy and difluoromethoxy substituents. This unique combination makes it a highly promising, albeit specialized, intermediate for the synthesis of novel therapeutic agents. This guide serves as a foundational resource for scientists and researchers, offering a detailed examination of its structure, a plausible and detailed synthetic protocol, and a thorough spectroscopic analysis to facilitate its use in advanced research and development projects.
Chemical Structure and Physicochemical Properties
The molecular architecture of this compound is defined by a benzene ring substituted with three key functional groups: an aldehyde group at position 1, a methoxy group at position 2, and a difluoromethoxy group at position 5. The ortho-methoxy group can influence the conformation and reactivity of the adjacent aldehyde, while the para-difluoromethoxy group modulates the electronic character of the aromatic ring.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 5-(Difluoromethoxy)-2-methoxybenzaldehyde |
| CAS Number | Not assigned |
| Molecular Formula | C₉H₈F₂O₃ |
| Molecular Weight | 202.15 g/mol |
| Appearance | Predicted: White to off-white solid or oil |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) |
Proposed Synthesis and Mechanistic Rationale
A robust and industrially scalable synthesis for fluorinated benzimidazoles often involves the difluoromethylation of a hydroxy-substituted precursor.[1] A similar strategy is the most logical approach for synthesizing this compound, starting from the commercially available 5-hydroxy-2-methoxybenzaldehyde.
The core of this synthesis is the Williamson ether synthesis, adapted for difluoromethylation. The phenolic hydroxyl group is first deprotonated by a suitable base (e.g., NaOH, K₂CO₃) to form a more nucleophilic phenoxide ion. This ion then attacks a difluoromethylene source. While chlorodifluoromethane (Freon-22) gas is a common reagent for this transformation, alternative reagents may also be employed under appropriate conditions. The choice of a phase-transfer catalyst (e.g., PEG-600) can be critical in industrial settings to facilitate the reaction between the aqueous base and the organic substrate.[1]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a proposed methodology based on related chemical transformations and should be adapted and optimized under controlled laboratory conditions by qualified personnel.
-
Reaction Setup:
-
To a pressure-rated reaction vessel equipped with a magnetic stirrer, gas inlet, and temperature probe, add 5-hydroxy-2-methoxybenzaldehyde (1.0 eq), a suitable solvent such as isopropyl alcohol or DMF (approx. 10 volumes), and a base such as sodium hydroxide (3.0 eq).[1]
-
Rationale: The base is essential for deprotonating the phenolic hydroxyl group, forming the reactive phenoxide intermediate. The excess of base ensures the reaction goes to completion and neutralizes any acidic byproducts.
-
-
Difluoromethylation:
-
Seal the vessel and heat the mixture to 50-60 °C with vigorous stirring.
-
Carefully introduce chlorodifluoromethane (CHClF₂) gas below the surface of the reaction mixture at a controlled rate.[1]
-
Maintain the reaction temperature and monitor the internal pressure. The reaction progress should be monitored intermittently by TLC or HPLC until the starting material is consumed.
-
Rationale: The phenoxide ion displaces the chloride from CHClF₂ in an Sₙ2-type reaction to form the difluoromethoxy ether linkage. Elevated temperature increases the reaction rate.
-
-
Work-up and Extraction:
-
After completion, cool the reaction mixture to room temperature and carefully vent any excess gas.
-
Quench the reaction by adding water. If the product is a solid, it may precipitate and can be collected by filtration.
-
If the product remains in solution, transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Rationale: The work-up removes inorganic salts and polar impurities. Extraction isolates the desired organic product from the aqueous phase.
-
-
Purification:
-
Concentrate the organic extract under reduced pressure to yield the crude product.
-
Purify the crude material using column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.
-
Rationale: Column chromatography is a standard and effective method for separating the target compound from unreacted starting materials and non-polar byproducts.
-
Spectroscopic Characterization and Analysis
The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. The following data are predicted based on the known effects of each functional group on the spectroscopic signatures of aromatic systems.[2][3][4]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Signature |
|---|---|
| ¹H NMR | Aldehyde (CHO): ~10.4 ppm (s); Aromatic (Ar-H): 7.2-7.6 ppm (m, 3H); Difluoromethoxy (OCF₂H ): ~6.6 ppm (t, J ≈ 74 Hz); Methoxy (OCH₃): ~3.9 ppm (s) |
| ¹³C NMR | Carbonyl (C =O): ~189 ppm; Aromatic (C -O): ~150-160 ppm; Aromatic (C -H): ~110-130 ppm; Difluoromethoxy (OC F₂H): ~116 ppm (t, J ≈ 240 Hz); Methoxy (OC H₃): ~56 ppm |
| IR (Infrared) | C=O stretch (aldehyde): ~1690 cm⁻¹ (strong); C-H stretch (aldehyde): ~2830, 2730 cm⁻¹; C-F stretch: ~1100-1200 cm⁻¹ (very strong); C-O stretch (ether): ~1250, 1030 cm⁻¹ |
| MS (Mass Spec) | [M]⁺: m/z 202; Key Fragments: m/z 201 ([M-H]⁺), 173 ([M-CHO]⁺), 151 ([M-OCF₂H]⁺) |
¹H NMR Spectroscopy Analysis
The proton NMR spectrum is expected to be highly informative:
-
Aldehyde Proton (~10.4 ppm): This proton will appear as a sharp singlet far downfield, characteristic of aldehydes.
-
Aromatic Protons (7.2-7.6 ppm): Three protons reside on the aromatic ring. They will appear as a complex multiplet due to ortho- and meta-coupling with each other.
-
Difluoromethoxy Proton (~6.6 ppm): The single proton of the -OCF₂H group is expected to appear as a triplet due to coupling with the two adjacent, magnetically equivalent fluorine atoms (JHF ≈ 74 Hz). This distinctive signal is a key diagnostic feature.
-
Methoxy Protons (~3.9 ppm): The three equivalent protons of the methoxy group will appear as a sharp singlet.
¹³C NMR Spectroscopy Analysis
The carbon NMR spectrum will provide complementary structural information:
-
Carbonyl Carbon (~189 ppm): The aldehyde carbon is significantly deshielded and appears far downfield.
-
Aromatic Carbons (110-160 ppm): Six distinct signals are expected for the aromatic carbons, with those attached to oxygen atoms (C2 and C5) appearing further downfield.
-
Difluoromethoxy Carbon (~116 ppm): The carbon of the -OCF₂H group is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms (JCF ≈ 240 Hz). This large coupling constant and multiplicity are unambiguous identifiers for this group.
-
Methoxy Carbon (~56 ppm): The carbon of the -OCH₃ group will appear as a single peak in the typical region for sp³-hybridized carbons attached to oxygen.
Infrared (IR) Spectroscopy Analysis
The IR spectrum is used to identify key functional groups through their vibrational frequencies.[5]
-
C=O Stretch (~1690 cm⁻¹): A very strong and sharp absorption band characteristic of the aldehyde carbonyl group.[6]
-
C-H Stretches (Aldehyde): Two weaker bands around 2830 cm⁻¹ and 2730 cm⁻¹ (a Fermi doublet) are diagnostic for the aldehyde C-H bond.[6]
-
C-F Stretches (1100-1200 cm⁻¹): The spectrum will be dominated by one or more very strong absorption bands in this region, corresponding to the symmetric and asymmetric stretching of the C-F bonds in the difluoromethoxy group.
-
C-O Stretches (~1250, 1030 cm⁻¹): Strong bands corresponding to the aryl-ether stretches will also be prominent.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak ([M]⁺): The parent peak is expected at m/z = 202, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns: Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical to give a stable acylium ion ([M-H]⁺, m/z 201) and the loss of the formyl radical ([M-CHO]⁺, m/z 173).[7] Another likely fragmentation would be the cleavage of the difluoromethoxy group, leading to a fragment at m/z 151.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, safe handling procedures can be inferred from related compounds like other substituted benzaldehydes.[8][9] All laboratory work should be conducted in accordance with good industrial hygiene and safety practices.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[9][10]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[11][12] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][11] Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
Applications and Future Outlook
This compound is a valuable building block for drug discovery and medicinal chemistry. Its utility lies in its ability to introduce the metabolically robust difluoromethoxy group into more complex molecular scaffolds. It can be used as a key intermediate in the synthesis of various heterocyclic compounds and other potential APIs.[13][14] Specifically, it can serve as a precursor for compounds targeting a range of diseases where factors like metabolic stability and target binding are crucial for efficacy. The synthesis and application of this compound underscore its importance in developing next-generation therapeutic agents.[14][15]
References
-
Vora, J. J., Trivedi, K. P., & Kshatriya, R. S. (2011). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate. Advances in Applied Science Research, 2(3), 89-93. Retrieved from [Link]
- Google Patents. Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole.
- Google Patents. Preparation method of 5-difluoromethoxy-2-mercapto-1H-benzimidazole.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 11). The Role of 5-Fluoro-2-methoxybenzaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Sheetal Chemicals. 5-Difluoromethoxy-2-Mercapto-Benzimidazole Suppliers. Retrieved from [Link]
-
Eurisotop. NMR Solvent data chart. Retrieved from [Link]
-
ResearchGate. (2012, August 7). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]
-
NMR Wiki Q&A Forum. (2013, June 13). 2-Methoxybenzaldehyde. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. Infrared spectrum of benzaldehyde. Retrieved from [Link]
-
Michigan State University Chemistry. Infrared Spectroscopy. Retrieved from [Link]
-
NIST WebBook. Benzaldehyde, 2-methoxy-. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. (2025, December 4). Mass spectrum of benzaldehyde. Retrieved from [Link]
-
Jackson, G. et al. (2020, March 19). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds. Retrieved from [Link]
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5-Difluoromethoxy-2-methoxybenzaldehyde molecular weight and formula
The following technical guide details the physicochemical profile, synthetic architecture, and medicinal chemistry applications of 5-Difluoromethoxy-2-methoxybenzaldehyde .
Content Type: High-Level Chemical Scaffold Analysis Subject: Fluorinated Benzaldehyde Derivatives in Drug Design[1]
Molecular Identity & Physicochemical Profile[1][2][3]
This compound represents a specialized fluorinated scaffold, integrating a lipophilic hydrogen bond donor (
Core Data Table[1][4]
| Parameter | Specification |
| Systematic Name | 5-(Difluoromethoxy)-2-methoxybenzaldehyde |
| Molecular Formula | |
| Molecular Weight | 202.16 g/mol |
| Exact Mass | 202.0442 |
| Element Count | C: 9, H: 8, F: 2, O: 3 |
| Lipophilicity ( | ~1.9 (Estimated) |
| H-Bond Donors | 1 (Weak, via |
| H-Bond Acceptors | 4 (Aldehyde O, Ether O, Fluorines) |
Structural Significance
The molecule features a 1,2,4-substitution pattern on the benzene ring:
-
C1 (Aldehyde): Reactive handle for reductive amination, Knoevenagel condensation, or oxidation to benzoic acid.
-
C2 (Methoxy): Provides steric bulk and electron donation; often mimics the "ortho-methoxy" motif found in many bioactive natural products.[1]
-
C5 (Difluoromethoxy): The functional core. Unlike a methoxy group (
), the group acts as a lipophilic hydrogen bond donor due to the acidity of the terminal proton, a property known as the "lipophilic hydrogen bond donor" effect [1].
Synthetic Architecture & Protocols
The synthesis of this compound requires the selective installation of the difluoromethyl group onto a phenolic precursor.[1] The most robust route utilizes 5-hydroxy-2-methoxybenzaldehyde as the starting material.
Reaction Mechanism: Difluoromethylation
The introduction of the
Step-by-Step Protocol (Standardized)
-
Reagents:
-
Substrate: 5-Hydroxy-2-methoxybenzaldehyde (1.0 eq)[1]
-
Reagent: Sodium chlorodifluoroacetate (
, 2.5 eq) or Diethyl (bromodifluoromethyl)phosphonate. -
Base: Potassium Carbonate (
, 3.0 eq). -
Solvent: DMF (Dimethylformamide) or DMF/Water mixture.
-
-
Procedure:
-
Dissolution: Dissolve the phenolic aldehyde in DMF under an inert atmosphere (
). -
Base Addition: Add
and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Carbene Generation: Add Sodium chlorodifluoroacetate.[1] Heat the reaction mixture to 90–100°C . At this temperature, the reagent decarboxylates to generate the reactive difluorocarbene (
) species in situ. -
Coupling: The phenoxide attacks the carbene, followed by protonation (from trace water or workup) to form the
ether. -
Workup: Dilute with water, extract with Ethyl Acetate, and wash with brine to remove DMF.
-
-
Purification:
-
Flash column chromatography (Hexanes/Ethyl Acetate gradient).
-
Validation: The product is a pale yellow oil or low-melting solid.[1]
-
Synthesis Workflow Diagram
Caption: Figure 1. Convergent synthesis pathway utilizing in-situ difluorocarbene generation for selective O-alkylation.[1]
Medicinal Chemistry Utility
Bioisosteric Rationale
The 5-difluoromethoxy group is not merely a "fluorinated methoxy."[1] It alters the physicochemical landscape of the molecule in three distinct ways:
-
Metabolic Blocking: The C-F bond strength (~116 kcal/mol) renders the position resistant to oxidative O-dealkylation by Cytochrome P450 enzymes (specifically CYP2D6), extending the half-life (
) compared to a standard methoxy group [2]. -
Lipophilicity Modulation: The
group increases lipophilicity ( vs. ), improving membrane permeability without the extreme hydrophobicity of a trifluoromethoxy ( ) group. -
Conformational Locking: The "Anomeric Effect" involving the oxygen lone pairs and the C-F antibonding orbitals prefers an orthogonal conformation, which can lock the ligand into a bioactive pose.
Structure-Activity Relationship (SAR) Logic[1]
Caption: Figure 2.[1] Pharmacophore dissection highlighting the functional roles of each substituent in drug design.
Analytical Validation (Self-Validating Protocols)
To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified. The Proton NMR provides the most definitive "self-validating" proof of the difluoromethoxy group.[1]
Nuclear Magnetic Resonance (NMR) Signature
-
NMR (400 MHz,
):-
Aldehyde:
ppm (s, 1H). -
Aromatic Region:
ppm (3H, multiplet pattern typical of 1,2,4-substitution). -
Difluoromethoxy Proton (
): This is the diagnostic signal. It appears as a triplet ( ) centered around ppm. -
Coupling Constant: The geminal coupling constant (
) is characteristically large, approximately 70–74 Hz [3]. If this large splitting is not observed, the difluoromethylation failed. -
Methoxy:
ppm (s, 3H).
-
-
NMR:
-
Doublet signal around
ppm ( Hz).[1]
-
References
-
Zafrani, Y. et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Available at: [Link]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Available at: [Link]
-
Hu, J. et al. (2006). "Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent."[1] Journal of Organic Chemistry. (Provides characteristic NMR data for OCF2H groups). Available at: [Link]
Sources
Navigating the Nomenclature of Methoxy-Fluorinated Benzaldehydes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, precision in chemical nomenclature is paramount. This guide delves into the synonyms and systematic naming conventions for a specific class of substituted benzaldehydes, with a primary focus on clarifying the identity of compounds related to the query "2-methoxy-5-(difluoromethoxy)benzaldehyde." An extensive search of prominent chemical databases and scientific literature reveals a notable absence of this specific compound. However, this investigation provides a valuable opportunity to explore the nomenclature of closely related and commercially available analogs, namely 2-methoxy-5-(trifluoromethoxy)benzaldehyde and 2-methoxy-5-(trifluoromethyl)benzaldehyde . Understanding the subtle yet critical differences in their names and structures is essential for accurate sourcing, synthesis, and interpretation of research data.
The Case of "2-methoxy-5-(difluoromethoxy)benzaldehyde"
Initial searches for "2-methoxy-5-(difluoromethoxy)benzaldehyde" did not yield a corresponding entry in major chemical supplier catalogs or nomenclature databases. This suggests that the compound may be novel, not widely synthesized, or potentially referenced under a different, less common naming scheme. For researchers interested in this specific difluoromethoxy-substituted scaffold, a custom synthesis approach would likely be necessary. The principles of chemical nomenclature, however, allow us to unambiguously define its structure, which is foundational for any synthetic endeavor.
A Closely Related Analog: 2-methoxy-5-(trifluoromethoxy)benzaldehyde
A frequently encountered and commercially available analog is 2-methoxy-5-(trifluoromethoxy)benzaldehyde. The replacement of the difluoromethoxy group with a trifluoromethoxy group significantly influences the electronic properties of the molecule, which can have profound effects on its reactivity and biological activity.
Nomenclature and Synonyms
The systematic naming and identification of this compound are crucial for accurate documentation and communication in a research setting.
| Identifier Type | Value |
| Primary Name | 2-methoxy-5-(trifluoromethoxy)benzaldehyde |
| IUPAC Name | 2-methoxy-5-(trifluoromethoxy)benzaldehyde |
| CAS Number | 145742-65-0[1][2][3] |
| Synonym | 2-Formyl-4-(trifluoromethoxy)anisole[2][3] |
The synonym "2-Formyl-4-(trifluoromethoxy)anisole" arises from naming the compound as a derivative of anisole (methoxybenzene). In this convention, the methoxy group is part of the parent name, and the formyl (aldehyde) and trifluoromethoxy groups are treated as substituents.
Structural Relationship and Identification
The relationship between the primary name, its key synonym, and its unique CAS number can be visualized as follows:
Caption: Nomenclature map for 2-methoxy-5-(trifluoromethoxy)benzaldehyde.
Another Important Analog: 2-methoxy-5-(trifluoromethyl)benzaldehyde
Also commercially available and structurally similar is 2-methoxy-5-(trifluoromethyl)benzaldehyde. In this case, the trifluoromethyl group is directly attached to the benzene ring, which imparts distinct chemical properties compared to the trifluoromethoxy analog.
Nomenclature and Synonyms
Consistent identification of this compound is vital for procurement and in-house synthesis protocols.
| Identifier Type | Value |
| Primary Name | 2-methoxy-5-(trifluoromethyl)benzaldehyde |
| IUPAC Name | 2-methoxy-5-(trifluoromethyl)benzaldehyde |
| CAS Number | 146539-83-5[4] |
| Molecular Formula | C9H7F3O2[4] |
It is important to note that while synonyms are less common for this particular compound in commercial listings, understanding its systematic IUPAC name and CAS number is the most reliable way to ensure its correct identification.
Structural and Nomenclatural Clarity
The clear identification of this compound through its primary name and CAS number is illustrated below:
Caption: Identification of 2-methoxy-5-(trifluoromethyl)benzaldehyde.
Distinguishing Between -OCF3 and -CF3: A Note on Experimental Design
The choice between a trifluoromethoxy (-OCF3) and a trifluoromethyl (-CF3) substituent is a critical decision in drug design and materials science. These groups, while both fluorine-containing, have different electronic and lipophilic properties. The trifluoromethoxy group is generally considered more lipophilic and acts as a weak electron-withdrawing group via induction, with some electron-donating character through resonance. In contrast, the trifluoromethyl group is a strong electron-withdrawing group primarily through a powerful inductive effect. These differences will influence the reactivity of the aldehyde group, the overall polarity of the molecule, and its potential interactions with biological targets. Therefore, careful consideration of the desired physicochemical properties should guide the selection of the appropriate analog for a given research application.
Conclusion
References
-
2-Fluoro-5-methoxybenzaldehyde | C8H7FO2 | CID 2734872 . PubChem. [Link]
Sources
- 1. 2-Methoxy-5-(trifluoromethoxy)benzaldehyde | 145742-65-0 [sigmaaldrich.com]
- 2. 2-Methoxy-5-(trifluoromethoxy)benzaldehyde | 145742-65-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 2-Methoxy-5-(trifluoromethoxy)benzaldehyde | 145742-65-0 | TCI AMERICA [tcichemicals.com]
- 4. 2-Methoxy-5-(trifluoromethyl)benzaldehyde | CymitQuimica [cymitquimica.com]
A Technical Guide to the Solubility of 5-Difluoromethoxy-2-methoxybenzaldehyde in Organic Solvents: Principles and Experimental Determination
This guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 5-Difluoromethoxy-2-methoxybenzaldehyde, a key intermediate in pharmaceutical and agrochemical research. For professionals in drug development and chemical synthesis, understanding the solubility of a compound is a critical first step, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. While specific quantitative solubility data for this compound is not extensively published, this document outlines the theoretical framework and provides a detailed experimental protocol for its determination in various organic solvents.
The Foundational Importance of Solubility
This compound is a substituted benzaldehyde derivative. The difluoromethoxy group (-OCF₂H) is of particular interest in medicinal chemistry as it can serve as a bioisostere for other functional groups, potentially improving metabolic stability and lipophilicity. The aldehyde and methoxy groups provide reactive handles for further synthetic transformations.
Determining the solubility of such a molecule is crucial for several reasons:
-
Reaction and Process Chemistry: Selecting an appropriate solvent is essential for achieving optimal reaction conditions, controlling reaction rates, and facilitating product isolation and purification through methods like crystallization.[1][2]
-
Drug Formulation: For a compound to be developed as a pharmaceutical, its solubility in various media (both aqueous and organic) dictates its potential for different dosage forms and its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]
-
Analytical Method Development: Understanding solubility is key to developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for quantification and purity assessment.
Theoretical Principles Governing Solubility
The solubility of a solid solute in a liquid solvent is governed by the principle "like dissolves like."[3] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key factors influencing the solubility of this compound are:
-
Polarity: The molecule possesses both polar (aldehyde, methoxy, difluoromethoxy) and non-polar (benzene ring) regions. The overall polarity will determine its affinity for polar or non-polar solvents.
-
Hydrogen Bonding: The oxygen atoms in the aldehyde, methoxy, and difluoromethoxy groups can act as hydrogen bond acceptors. Solvents that are strong hydrogen bond donors (like alcohols) may exhibit enhanced solubility.
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This relationship is described by the van't Hoff equation and is a critical parameter to consider during experimental determination.[4]
The interplay of these factors can be visualized as a logical decision-making process when selecting potential solvents for screening.
Caption: Factors influencing solvent selection for solubility testing.
Experimental Protocol for Solubility Determination
The following is a standard, reliable gravimetric method for determining the solubility of a compound like this compound. This protocol is designed to be self-validating by ensuring equilibrium is reached.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Hexane)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or magnetic stirrer with hotplate
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a vial. The key is to have undissolved solid present at all times to ensure the solution remains saturated.
-
Solvent Addition: Add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time (e.g., 24 hours) to ensure the solution is fully saturated.[5] Agitation is crucial to maximize the surface area of the solid in contact with the solvent.
-
Sample Withdrawal: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a syringe. It is critical not to disturb the solid at the bottom of the vial.
-
Filtration: Immediately pass the withdrawn solution through a syringe filter into a pre-weighed evaporation vial. This step removes any undissolved microparticles, which would otherwise lead to an overestimation of solubility.
-
Solvent Evaporation: Place the vial containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the compound. Evaporate to a constant weight.
-
Mass Determination: Once all the solvent has been removed, allow the vial to cool to room temperature in a desiccator and then weigh it on the analytical balance.
-
Calculation: The solubility is calculated using the following formula:
Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of solution withdrawn
The entire workflow can be visualized for clarity.
Caption: Experimental workflow for gravimetric solubility determination.
Data Presentation and Interpretation
While no specific data for this compound is available in the searched literature, the results from the described protocol should be presented in a clear, tabular format. A qualitative indication for a related compound, 5-Difluoromethoxy-2-Mercapto-Benzimidazole, suggests it is soluble in Methanol and Dimethylformamide (DMF).[6] This provides a logical starting point for solvent selection.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Type | Predicted Solubility |
| Hexane | Non-polar | Low |
| Toluene | Aromatic | Moderate |
| Ethyl Acetate | Polar aprotic | Moderate-High |
| Acetone | Polar aprotic | High |
| Ethanol | Polar protic | High |
| Methanol | Polar protic | High |
This table is for illustrative purposes to guide experimental design. Actual values must be determined empirically.
Conclusion
References
-
Al Ibrahim, E., Morgan, N., Müller, S., Motati, S., & Green, W. H. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [Link]
-
Kolker, A. R. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research. [Link]
-
Vermeire, F. H., Chung, Y., & Green, W. H. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]
-
Kolker, A. (2017). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. ResearchGate. [Link]
-
ChemRxiv. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. [Link]
-
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]
-
Course Hero. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. [Link]
-
Sheetal Chemicals. (n.d.). 5-Difluoromethoxy-2-Mercapto-Benzimidazole Suppliers. [Link]
-
ECHA. (n.d.). Solubility in organic solvents / fat solubility. [Link]
-
PubChem. (n.d.). 2-Fluoro-5-methoxybenzaldehyde. [Link]
-
Good Scents Company. (n.d.). 2-Methoxybenzaldehyde. [Link]
-
National Institute of Standards and Technology. (2015). Chlorobenzene with Water - IUPAC-NIST Solubilities Database. [Link]
-
Loba Chemie. (n.d.). L-HYDROXYPROLINE. [Link]
-
BASF. (2026). Specification data sheet. [Link]
Sources
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- 3. chem.ws [chem.ws]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 6. sheetalchemicals.com [sheetalchemicals.com]
Technical Guide: Trifluoromethoxy vs. Difluoromethoxy Benzaldehydes in Drug Design
Executive Summary
In modern lead optimization, the modulation of the aromatic ether linkage is a critical decision point. While both trifluoromethoxy (
This guide delineates the structural and functional divergence of these two moieties when attached to a benzaldehyde scaffold. The benzaldehyde motif serves as a versatile linchpin for downstream diversification (e.g., reductive amination, Knoevenagel condensation).
Key Takeaway: Treat
Physicochemical Divergence
The substitution of a single fluorine atom for a hydrogen atom (
Comparative Data Matrix
| Property | Trifluoromethoxy ( | Difluoromethoxy ( | Impact on Drug Design |
| Hansch Lipophilicity ( | |||
| Hammett Constant ( | |||
| H-Bond Donor Acidity ( | |||
| Conformation ( | |||
| Metabolic Stability | High (Robust) | Moderate-High |
The "Lipophilic Hydrogen Bond Donor" Concept
The most overlooked feature of the
-
Mechanism: The
orbital accepts electron density from the oxygen lone pair (anomeric effect), locking the conformation. Simultaneously, the proton becomes sufficiently acidic to interact with hydrogen bond acceptors (e.g., backbone carbonyls) in the target protein. -
Application: Use
to replace a phenolic to retain H-bonding while capping the metabolic liability and increasing lipophilicity.
Structural & Conformational Dynamics[1]
Understanding the 3D spatial occupancy is vital for structure-based drug design (SBDD).
Figure 1: Conformational preferences driven by electronic and steric factors.
Synthetic Methodologies
The synthetic accessibility of these two groups differs significantly.
Protocol A: Late-Stage Difluoromethylation ( )
Target: 4-(Difluoromethoxy)benzaldehyde
Mechanism: Base-mediated generation of difluorocarbene (
Reagents:
-
4-Hydroxybenzaldehyde (1.0 equiv)
-
Sodium chlorodifluoroacetate (
) (2.0 equiv) -
Cesium Carbonate (
) (1.5 equiv)[1] -
Solvent: DMF/Water (10:1)
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxybenzaldehyde and
in DMF. -
Carbene Precursor: Add sodium chlorodifluoroacetate. Note: This solid reagent is preferred over Freon gas (
) for safety and ease of handling. -
Reaction: Heat the mixture to 100 °C for 2–4 hours.
-
Causality: Heat is required to decarboxylate the acetate and generate the reactive
species in situ. The phenoxide ion traps the carbene.
-
-
Workup: Cool to RT. Dilute with ethyl acetate, wash with water (
) to remove DMF. Dry over . -
Validation:
-
H NMR: Look for the triplet at
( ). -
F NMR: Diagnostic doublet at
.
-
H NMR: Look for the triplet at
Protocol B: Early-Stage Trifluoromethoxylation ( )
Target: 4-(Trifluoromethoxy)benzaldehyde Strategy: Direct trifluoromethoxylation of benzaldehyde is low-yielding. The industry standard is to synthesize the ether before formylation or to buy the building block. Below is the Oxidative Desulfurization-Fluorination method if starting from a phenol.
Reagents:
-
Phenol derivative (Precursor)
-
Thiophosgene (
) then Fluorinating agent (Pyridine-HF + oxidant like DBH).
Workflow Logic:
-
Xanthate Formation: Convert phenol to aryl xanthate or thionocarbonate.
-
Oxidative Fluorination: Treat with Pyridine-HF and 1,3-dibromo-5,5-dimethylhydantoin (DBH).[2]
-
Formylation: Perform a Rieche formylation (
) on the resulting trifluoromethoxybenzene to install the aldehyde.
Validation:
-
F NMR: Diagnostic singlet at
.
Diagnostic Decision Tree (Graphviz)
Use this workflow to determine which moiety fits your SAR (Structure-Activity Relationship) needs.
Figure 2: Decision matrix for selecting between fluorinated ether motifs.
References
-
Hansch, C., & Leo, A. (1979).[3] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for
and values). -
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797-804. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
- Hu, J., et al. (2016). Reagents for Difluoromethylation. Chemical Reviews, 116, 4-71.
- Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties. ChemBioChem, 6, 2244-2254.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chemrevlett.com [chemrevlett.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
- 7. dovepress.com [dovepress.com]
Methodological & Application
synthesis of 5-Difluoromethoxy-2-methoxybenzaldehyde from 2-methoxy-5-hydroxybenzaldehyde
Application Note & Protocol: Synthesis of 5-Difluoromethoxy-2-methoxybenzaldehyde
A Modern Approach Utilizing a Stable Difluorocarbene Precursor
Abstract: This document provides a comprehensive guide for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The protocol details the O-difluoromethylation of 2-methoxy-5-hydroxybenzaldehyde using sodium chlorodifluoroacetate as a safe and efficient difluorocarbene source. This method circumvents the challenges associated with the use of gaseous reagents like chlorodifluoromethane (Freon 22).[1][2][3] This application note is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and characterization data.
Introduction: The Significance of the Difluoromethoxy Group
The introduction of fluorine-containing functional groups into organic molecules is a powerful strategy for modulating their physicochemical and biological properties.[4] The difluoromethyl (-CHF2) group, in particular, is of significant interest in medicinal chemistry as it can act as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities.[5] Its unique electronic properties and ability to participate in hydrogen bonding can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[5][6] The target molecule, this compound, serves as a key intermediate for the synthesis of more complex molecules in various research and development pipelines.
Traditionally, the synthesis of difluoromethyl ethers has been achieved using chlorodifluoromethane, an ozone-depleting substance that poses significant handling challenges due to its gaseous nature and toxicity.[2][3][7] Modern synthetic methods have shifted towards safer and more operationally simple alternatives. Among these, the use of sodium chlorodifluoroacetate as a difluorocarbene precursor has emerged as a preferred method.[1][2] This salt is a stable, commercially available solid that, upon heating, undergoes decarboxylation to generate difluorocarbene in situ.
Reaction Mechanism and Rationale
The synthesis proceeds via the generation of difluorocarbene (:CF2) from the thermal decomposition of sodium chlorodifluoroacetate. The reaction is carried out in the presence of a base, which deprotonates the phenolic hydroxyl group of 2-methoxy-5-hydroxybenzaldehyde to form a more nucleophilic phenoxide. This phenoxide then traps the highly electrophilic difluorocarbene. A subsequent protonation step yields the desired this compound.
Figure 1: Proposed reaction mechanism for the O-difluoromethylation of 2-methoxy-5-hydroxybenzaldehyde.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adapted for larger quantities with appropriate safety considerations.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-methoxy-5-hydroxybenzaldehyde | ≥98% | Standard vendor | Starting material |
| Sodium chlorodifluoroacetate | ≥97% | Standard vendor | Difluorocarbene source |
| Potassium carbonate (K₂CO₃), anhydrous | ≥99% | Standard vendor | Base |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Standard vendor | Solvent |
| Deionized water | N/A | In-house | For workup |
| Ethyl acetate | ACS grade | Standard vendor | Extraction solvent |
| Brine (saturated NaCl solution) | N/A | In-house | For workup |
| Anhydrous magnesium sulfate (MgSO₄) | Laboratory grade | Standard vendor | Drying agent |
| Celite® | N/A | Standard vendor | Filtration aid |
| Silica gel | 60 Å, 230-400 mesh | Standard vendor | For column chromatography |
3.2. Equipment
-
Round-bottom flask (100 mL) equipped with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
3.3. Synthetic Procedure
Figure 2: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-methoxy-5-hydroxybenzaldehyde (5.0 g, 32.9 mmol), anhydrous potassium carbonate (9.1 g, 65.8 mmol), and anhydrous N,N-dimethylformamide (DMF) (50 mL).
-
Initiation: Begin stirring the mixture and heat it to 90-100 °C under a nitrogen atmosphere until the starting material is fully dissolved.
-
Reagent Addition: Once the reaction mixture reaches the target temperature, add sodium chlorodifluoroacetate (7.5 g, 49.3 mmol) in small portions over a period of 30 minutes. Caution: Gas evolution (CO₂) will be observed.
-
Reaction: After the addition is complete, increase the temperature to 100-110 °C and allow the reaction to proceed for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system).
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 200 mL of deionized water and stir for 15 minutes.
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by a saturated brine solution (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
3.4. Purification
The crude product is purified by flash column chromatography on silica gel.
-
Eluent: A gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity to 9:1 hexanes:ethyl acetate) is typically effective.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or oil.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-7.8 ppm. A singlet for the methoxy group (~3.9 ppm). A singlet for the aldehyde proton (~10.0 ppm). A triplet for the -OCHF₂ proton with a characteristic J-coupling (~6.5-7.0 ppm). |
| ¹³C NMR | Aromatic carbons between 110-160 ppm. A carbon signal for the methoxy group (~56 ppm). An aldehyde carbonyl carbon (~190 ppm). A triplet for the -OCHF₂ carbon with a large ¹JCF coupling constant. |
| ¹⁹F NMR | A doublet in the range of -70 to -90 ppm, coupled to the proton of the difluoromethoxy group. |
| Mass Spec. | Calculation of the exact mass of the molecular ion ([M]⁺ or [M+H]⁺) to confirm the elemental composition. |
| IR | Characteristic peaks for C=O (aldehyde) stretch (~1680-1700 cm⁻¹), C-O-C stretch, and C-F bonds. |
Safety and Handling Precautions
-
General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]
-
Reagents:
-
DMF: Anhydrous DMF is a combustible liquid and a skin and eye irritant. Handle with care.
-
Sodium chlorodifluoroacetate: While more stable than gaseous alternatives, avoid inhalation of dust.
-
Chlorodifluoromethane (if considered as an alternative): This is a gas under pressure and can cause rapid suffocation and frostbite upon contact with the liquid.[10][11] It is an ozone-depleting substance and its use is highly regulated.[3] It is not recommended for this protocol but if used, requires specialized equipment and handling procedures.[8][12]
-
-
Reaction: The reaction involves heating and gas evolution. Ensure the apparatus is properly vented.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | Extend the reaction time or increase the temperature slightly. Ensure all reagents are anhydrous. |
| Degradation of starting material or product | Ensure the reaction temperature does not significantly exceed the recommended range. | |
| Formation of side products | Reaction temperature too high | Maintain the reaction temperature within the specified range. |
| Presence of water in the reaction mixture | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. | |
| Difficult purification | Close polarity of product and starting material | Use a shallow solvent gradient during column chromatography for better separation. |
| Product is an oil and difficult to handle | If the product is an oil, co-evaporate with a non-polar solvent like hexanes to remove residual polar solvents. |
Conclusion
This application note provides a detailed and reliable protocol for the . By employing sodium chlorodifluoroacetate, this method offers a safer and more practical alternative to traditional difluoromethylation techniques that use hazardous gaseous reagents. The provided mechanistic insights, procedural details, and troubleshooting guide are intended to enable researchers to successfully synthesize this valuable compound for their research and development needs.
References
- Halocarbon 22 (Chlorodifluoromethane) - SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET - GFL. (2021, September 23).
- Safety Data Sheet - CHLORODIFLUOROMETHANE (R-22) - Advanced Specialty Gases. (2025, February 11).
- SAFETY DATA SHEET Chlorodifluoromethane (R 22) SECTION 1: Identification of the substance/mixture and of the company/undertaking - Linde Gas. (2015, June 18).
- Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-183.
- Chlorodifluoromethane - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Noël, T., et al. (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 19(22), 5403-5407. DOI:10.1039/C7GC02913F.
- Hu, J., et al. (n.d.). Chlorodifluoromethyl phenyl sulfone: a novel non-ozone-depleting substance-based difluorocarbene reagent for O- and N-difluoromethylations.
- Garg, N. K., et al. (n.d.). 1-(3-chloro-4-hydroxyphenyl)ethan-1-one. Organic Syntheses Procedure.
- Prakash, G. K. S., & Yudin, A. K. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(20), 5432–5435. DOI:10.1021/ol402517t.
- BenchChem. (2025). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
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- Chemical Review and Letters. (n.d.).
- Beilstein Journals. (2024, November 4).
- Baran, P. S., et al. (n.d.).
- ResearchGate. (2020, June 4). Deuteriodifluoromethylation and gem‐Difluoroalkenylation of Aldehydes Using ClCF2H in Continuous Flow.
- Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde.
- Google Patents. (n.d.). CN102020637A - Preparation method of 5-difluoromethoxy-2-[[(3,4-dimethoxy-2-pyridyl)methyl]thio]-1H-benzimidazole.
- Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1031-1034.
- Vora, J. J., Trivedi, K. P., & Kshatriya, R. S. (2011). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate. Advances in Applied Science Research, 2(3), 89-93.
- CymitQuimica. (n.d.). 5-Fluoro-2-Methoxybenzaldehyde.
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Application Notes & Protocols: 5-Difluoromethoxy-2-methoxybenzaldehyde as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, and the difluoromethoxy group (-OCHF₂) has emerged as a particularly valuable moiety for optimizing drug candidates.[1] 5-Difluoromethoxy-2-methoxybenzaldehyde is a key pharmaceutical intermediate that combines the beneficial properties of the -OCHF₂ group with the synthetic versatility of a substituted benzaldehyde. This guide provides an in-depth analysis of its properties, explains the rationale behind its use, and details robust protocols for its application in synthesizing complex heterocyclic scaffolds relevant to contemporary drug discovery, with a focus on precursors for protein kinase inhibitors.
Introduction: The Strategic Advantage of Fluorination
In drug design, the difluoromethoxy group offers a unique blend of properties that are highly sought after for enhancing pharmacokinetic profiles. Unlike the more common methoxy (-OCH₃) group, the -OCHF₂ group is resistant to oxidative metabolism by cytochrome P450 enzymes, which can significantly increase a drug's half-life.[2]
Furthermore, the difluoromethoxy group acts as a lipophilic hydrogen bond donor, a rare characteristic that allows it to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups while improving membrane permeability.[2][3] This modulation of lipophilicity, metabolic stability, and target engagement makes intermediates like this compound powerful tools for medicinal chemists.
Physicochemical Properties
The properties of this compound are summarized below.
| Property | Value |
| IUPAC Name | 5-(Difluoromethoxy)-2-methoxybenzaldehyde |
| Molecular Formula | C₉H₈F₂O₃ |
| Molecular Weight | 202.15 g/mol |
| CAS Number | 162549-33-9 |
| Appearance | Off-white to pale yellow solid |
| Key Functional Groups | Aldehyde (-CHO), Methoxy (-OCH₃), Difluoromethoxy (-OCHF₂) |
Application in the Synthesis of Heterocyclic Scaffolds
The true utility of this compound lies in the reactivity of its aldehyde group, which serves as a gateway to a multitude of complex molecular architectures. It is an ideal starting material for building heterocyclic cores that are prevalent in many classes of therapeutic agents, particularly protein kinase inhibitors. Dysregulation of protein kinases is a common factor in malignancies, making them a major target for cancer therapy.
Synthesis of 2-Substituted Benzimidazoles
The benzimidazole motif is a privileged scaffold found in numerous FDA-approved drugs. The reaction of an o-phenylenediamine with an aldehyde, known as the Weidenhagen reaction, is a direct method for constructing 2-substituted benzimidazoles.[4] Using this compound in this reaction allows for the direct incorporation of the strategically important difluoromethoxy and methoxy groups into the final structure, yielding a core that can be further elaborated into potent kinase inhibitors.[5][6]
dot
Caption: Synthetic workflow for kinase inhibitor precursors.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound.
Protocol 1: Synthesis of a 2-Substituted Benzimidazole Derivative
This protocol details the synthesis of a benzimidazole core via the condensation of this compound with an o-phenylenediamine, a common step in the development of kinase inhibitors.[4][7]
Materials:
| Reagent | M.W. | Equivalents | Amount |
| This compound | 202.15 | 1.0 | (e.g., 2.02 g, 10 mmol) |
| 4-Methyl-1,2-phenylenediamine | 122.17 | 1.0 | (e.g., 1.22 g, 10 mmol) |
| Sodium Metabisulfite (Na₂S₂O₅) | 190.11 | 1.5 | (e.g., 2.85 g, 15 mmol) |
| N,N-Dimethylformamide (DMF) | - | - | 50 mL |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add this compound (1.0 eq) and 4-methyl-1,2-phenylenediamine (1.0 eq).
-
Solvent Addition: Add N,N-Dimethylformamide (DMF) to dissolve the reactants, and stir the solution for 10 minutes at room temperature.
-
Oxidant Addition: Add sodium metabisulfite (1.5 eq) to the mixture in one portion.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (3:7).
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water with vigorous stirring.
-
Precipitation: Continue stirring for 30 minutes to allow for complete precipitation of the product.
-
Filtration: Collect the resulting solid by vacuum filtration and wash thoroughly with cold water (3 x 50 mL).
-
Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from an appropriate solvent such as ethanol/water.
Protocol 2: Knoevenagel Condensation for α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful C-C bond-forming reaction that uses an aldehyde to create α,β-unsaturated products, which are valuable precursors for various bioactive molecules, including hydantoin-based kinase inhibitors.[8][9][10]
dot
Caption: General workflow for Knoevenagel condensation.
Materials:
| Reagent | M.W. | Equivalents | Amount |
| This compound | 202.15 | 1.0 | (e.g., 2.02 g, 10 mmol) |
| Hydantoin | 100.08 | 1.0 | (e.g., 1.00 g, 10 mmol) |
| Piperidine | 85.15 | 0.1 | (e.g., 0.085 g, 1 mmol) |
| Ethanol | - | - | 40 mL |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and hydantoin (1.0 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the stirring solution.
-
Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and maintain for 3-5 hours. Monitor the formation of the product by TLC.
-
Isolation: Upon completion, cool the reaction flask in an ice bath. The product will typically precipitate from the solution.
-
Filtration: Collect the solid product via vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. The resulting 5-benzylidene hydantoin derivative can be used in subsequent synthetic steps without further purification.
Conclusion
This compound is a high-value intermediate whose utility extends far beyond a single application. Its strategically positioned functional groups—the metabolically robust and bioisosteric -OCHF₂, the synthetically versatile aldehyde, and the modulating methoxy group—make it an exemplary building block for modern pharmaceutical development. The protocols provided herein for the synthesis of benzimidazole and α,β-unsaturated systems demonstrate robust and efficient pathways to generate privileged scaffolds for targeted therapies, particularly in the field of oncology. By leveraging the unique properties of this intermediate, researchers can accelerate the discovery and development of next-generation therapeutics with enhanced efficacy and improved pharmacokinetic profiles.
References
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- BenchChem. (2025). The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry.
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- Vora, J. J., Trivedi, K. P., & Kshatriya, R. S. (2011). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate. Advances in Applied Science Research, 2(3), 89-93.
- RSC Publishing. (n.d.). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst.
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Application Notes and Protocols for the Oxidation of 5-Difluoromethoxy-2-methoxybenzaldehyde to 5-(Difluoromethoxy)-2-methoxybenzoic Acid
Abstract
This document provides a comprehensive guide to the selective oxidation of 5-Difluoromethoxy-2-methoxybenzaldehyde to its corresponding carboxylic acid, 5-(difluoromethoxy)-2-methoxybenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds, where the unique electronic properties of the difluoromethoxy group are of significant interest.[1] This guide details a robust and high-yielding protocol based on the Pinnick oxidation, a mild and highly selective method suitable for electron-rich and functionally diverse aromatic aldehydes.[2][3][4] We will delve into the mechanistic rationale for the chosen conditions, provide a detailed step-by-step experimental protocol, and offer insights into reaction monitoring, work-up, and purification.
Introduction: The Strategic Importance of the Difluoromethoxy Moiety and Challenges in Oxidation
The difluoromethoxy (-OCF₂H) group has emerged as a valuable substituent in medicinal chemistry, acting as a bioisostere for hydroxyl and thiol groups while offering enhanced metabolic stability.[1] Its moderate lipophilicity and ability to act as a hydrogen bond donor make it a desirable feature in modern drug design. However, the synthesis of molecules containing this moiety requires chemical transformations that are tolerant of its unique reactivity.
The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis.[3] In the case of this compound, the presence of two electron-donating groups (methoxy and difluoromethoxy) on the aromatic ring presents a specific challenge. While these groups facilitate the desired oxidation of the aldehyde, they also activate the aromatic ring towards potential side reactions, such as electrophilic chlorination, under certain oxidative conditions.[5] Therefore, the choice of a mild and selective oxidizing agent is paramount to achieve a high yield of the desired carboxylic acid without compromising the integrity of the difluoromethoxy group or the aromatic core.
After careful consideration of various oxidation methodologies, the Pinnick oxidation was selected as the most suitable approach. This method utilizes sodium chlorite (NaClO₂) under mildly acidic conditions and is renowned for its exceptional functional group tolerance, making it ideal for complex and sensitive substrates.[2][3][4]
The Pinnick Oxidation: A Mechanistic Overview
The Pinnick oxidation proceeds through a well-established mechanism involving the in situ generation of chlorous acid (HClO₂) as the active oxidizing species.[1][2][3]
Figure 1: Mechanism of the Pinnick Oxidation.
The key steps are:
-
Formation of Chlorous Acid: Sodium chlorite reacts with a mild acid, typically provided by a phosphate buffer (NaH₂PO₄), to generate chlorous acid (HClO₂).[1][2]
-
Nucleophilic Addition: The aldehyde carbonyl is attacked by chlorous acid to form a chlorite ester intermediate.[3]
-
Pericyclic Fragmentation: This intermediate undergoes a concerted pericyclic fragmentation, transferring the aldehydic proton to an oxygen atom of the chlorite moiety and releasing the carboxylic acid and hypochlorous acid (HOCl).[1][2]
-
Scavenging of Hypochlorous Acid: The byproduct, hypochlorous acid, is a reactive oxidant that can lead to undesired side reactions, including chlorination of the electron-rich aromatic ring.[3] To prevent this, a scavenger, such as 2-methyl-2-butene, is added to the reaction mixture to quench the HOCl as it is formed.[1]
Experimental Protocol
This protocol is designed for the oxidation of this compound on a research laboratory scale.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Purity | Supplier |
| This compound | N/A | 202.15 | >98% | Various |
| Sodium chlorite (NaClO₂) | 7758-19-2 | 90.44 | 80% (technical) | Sigma-Aldrich |
| Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) | 10049-21-5 | 137.99 | >99% | Sigma-Aldrich |
| 2-Methyl-2-butene | 513-35-9 | 70.13 | >99% | Sigma-Aldrich |
| tert-Butanol | 75-65-0 | 74.12 | >99.5% | Sigma-Aldrich |
| Water, deionized | 7732-18-5 | 18.02 | N/A | In-house |
| Ethyl acetate | 141-78-6 | 88.11 | ACS grade | Fisher Scientific |
| Saturated aqueous sodium sulfite (Na₂SO₃) solution | 7757-83-7 | 126.04 | Saturated | Prepared in-house |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | 1 M | Fisher Scientific |
| Brine (saturated aqueous NaCl solution) | 7647-14-5 | 58.44 | Saturated | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | >99.5% | Sigma-Aldrich |
Step-by-Step Procedure
Figure 2: Experimental Workflow for the Oxidation Reaction.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a 1:1 mixture of tert-butanol and deionized water (e.g., 10 mL/mmol of aldehyde).
-
Addition of Buffer and Scavenger: To the stirred solution, add sodium dihydrogen phosphate monohydrate (2.0 equiv) and 2-methyl-2-butene (3.0 equiv).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Oxidant: In a separate beaker, dissolve sodium chlorite (80% technical grade, 1.5 equiv) in a minimal amount of deionized water. Add the sodium chlorite solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent) until the starting aldehyde is no longer visible.
-
Work-up and Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench any excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite until a KI-starch paper test is negative.
-
Acidification: Acidify the mixture to a pH of approximately 2-3 with 1 M hydrochloric acid. A white precipitate of the carboxylic acid should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 5-(difluoromethoxy)-2-methoxybenzoic acid as a white to off-white solid.
Purification
The crude product can be purified by recrystallization.
-
Solvent Selection: A suitable solvent system for recrystallization is a mixture of water and a co-solvent like ethanol or isopropanol.
-
Procedure: Dissolve the crude solid in a minimal amount of the hot co-solvent. Slowly add hot water until the solution becomes slightly turbid. Add a few drops of the hot co-solvent to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Characterization of 5-(Difluoromethoxy)-2-methoxybenzoic Acid
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₉H₈F₂O₃ |
| Molecular Weight | 202.16 g/mol |
| Melting Point | To be determined experimentally |
| ¹H NMR | Consistent with the structure of 5-(difluoromethoxy)-2-methoxybenzoic acid. |
| ¹³C NMR | Consistent with the structure of 5-(difluoromethoxy)-2-methoxybenzoic acid. |
| Mass Spectrometry | m/z calculated for C₉H₈F₂O₃, found [M+H]⁺ or other appropriate adducts.[6] |
Safety Precautions
-
Sodium chlorite is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.
-
2-Methyl-2-butene is flammable.
-
The reaction should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
The quenching step with sodium sulfite can be exothermic; perform it slowly and with cooling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient oxidant or reaction time. | Add an additional portion of sodium chlorite solution. Extend the reaction time and continue to monitor by TLC. |
| Formation of a Yellow Color | Formation of chlorine dioxide (ClO₂). | This is normal. Ensure the scavenger is present in sufficient excess. |
| Low Yield | Incomplete extraction or loss during purification. | Ensure the aqueous layer is thoroughly extracted. Optimize the recrystallization solvent system to minimize loss of product in the mother liquor. |
| Chlorinated Byproducts Detected | Inefficient scavenging of hypochlorous acid. | Increase the excess of 2-methyl-2-butene. Ensure the sodium chlorite solution is added slowly to the cooled reaction mixture. |
Conclusion
The Pinnick oxidation provides an efficient, mild, and high-yielding method for the synthesis of 5-(difluoromethoxy)-2-methoxybenzoic acid from its corresponding aldehyde. The protocol detailed in these application notes has been designed to be robust and reproducible for a research setting. By understanding the underlying mechanism and potential side reactions, researchers can confidently apply this methodology to access this valuable building block for further synthetic endeavors in drug discovery and materials science.
References
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Wikipedia. Pinnick oxidation.
-
PSIBERG. Pinnick Oxidation: Mechanism, Applications, Scope & Limitations.
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Recrystallization of Benzoic Acid.
-
PubChem. 5-(difluoromethyl)-2-methoxybenzoic acid.
-
BenchChem. A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
-
Chemistry LibreTexts. Acid-Base Extraction.
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Application Notes and Protocols for the Knoevenagel Condensation with 5-Difluoromethoxy-2-methoxybenzaldehyde
Introduction: The Strategic Importance of Fluorinated Moieties in Condensation Chemistry
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds that are pivotal intermediates in the production of pharmaceuticals, fine chemicals, and polymers.[1][2][3] This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, typically an aldehyde or ketone, followed by dehydration, and is generally catalyzed by a weak base.[4][5]
The strategic incorporation of fluorine-containing groups into bioactive molecules is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[6] The difluoromethoxy group (CHF₂O-), in particular, serves as a metabolically robust bioisostere for more labile groups like alcohols, thiols, or amines, making it a valuable substituent in drug design.[7] This guide provides a comprehensive overview and detailed protocols for the Knoevenagel condensation of 5-Difluoromethoxy-2-methoxybenzaldehyde, a key building block for accessing novel fluorinated compounds with significant potential in drug discovery and materials science.
Reaction Mechanism: A Step-by-Step Elucidation
The Knoevenagel condensation proceeds through a well-established, base-catalyzed mechanism. The fundamental steps are as follows:
-
Deprotonation: A basic catalyst, such as piperidine or an alkali carbonate, abstracts a proton from the active methylene compound (e.g., malononitrile), creating a highly nucleophilic enolate ion.[8][9]
-
Nucleophilic Attack: The generated enolate ion attacks the electrophilic carbonyl carbon of the this compound, forming a tetrahedral intermediate.[8]
-
Protonation: The resulting alkoxide intermediate is protonated, often by the conjugate acid of the catalyst, to yield a β-hydroxy adduct.
-
Dehydration: A final deprotonation at the α-carbon, followed by the elimination of a water molecule, leads to the formation of the thermodynamically stable α,β-unsaturated product.[8][9]
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Application Notes & Protocols: Procedures for Handling Air-Sensitive Fluorinated Aldehydes
Abstract: Fluorinated aldehydes are powerful building blocks in pharmaceutical and materials science, prized for the unique properties conferred by the fluorine atom(s). However, their utility is often coupled with significant air and moisture sensitivity, posing considerable challenges for handling, storage, and reaction control. This guide provides a comprehensive overview of the principles and detailed protocols for the safe and effective manipulation of air-sensitive fluorinated aldehydes. It is designed for researchers, scientists, and drug development professionals who seek to incorporate these valuable reagents into their synthetic workflows.
The Challenge: Understanding the Reactivity of Fluorinated Aldehydes
Fluorinated aldehydes are highly susceptible to degradation upon exposure to atmospheric oxygen and water.[1] This sensitivity stems from several key factors:
-
Oxidation: Aldehydes are readily oxidized to the corresponding carboxylic acids by atmospheric oxygen.[1] This process can be autocatalytic and is often accelerated by light or trace metal impurities. The high electrophilicity of the carbonyl carbon in fluorinated aldehydes can exacerbate this susceptibility.
-
Hydration: The electron-withdrawing nature of fluorine atoms increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack by water. This leads to the formation of geminal diols (hydrates), which can be unreactive in desired transformations.
-
Polymerization/Decomposition: Some aldehydes, particularly volatile ones, are prone to polymerization or decomposition, which can be catalyzed by moisture or acidic/basic impurities.[1]
Failure to mitigate these degradation pathways leads to reduced reagent purity, inconsistent reaction outcomes, and the generation of unwanted byproducts.[2] Therefore, the use of robust air-free techniques is not merely recommended; it is essential for success.[3][4]
Foundational Air-Free Techniques: Glovebox vs. Schlenk Line
The exclusion of air (oxygen and moisture) is paramount and is typically achieved using either a glovebox or a Schlenk line.[3][5] The choice between these depends on the scale of the reaction, the sensitivity of the reagents, and the specific manipulations required.
-
Glovebox: A glovebox is a sealed container filled with a high-purity inert gas (typically argon or nitrogen) where oxygen and moisture levels are maintained at parts-per-million (ppm) levels.[6][7] It is the ideal environment for storing, weighing, and preparing reactions with highly sensitive solid or liquid reagents.[6] All manipulations are performed through integrated gloves, providing a completely inert workspace.[7]
-
Schlenk Line: A Schlenk line is a glass manifold with dual tubes connected to a source of high-purity inert gas and a vacuum pump.[4][5] This setup allows for the evacuation of air from reaction glassware (Schlenk flasks) and backfilling with inert gas.[3] It is highly versatile for conducting reactions, distillations, and filtrations under an inert atmosphere.[4]
Decision Workflow: Choosing the Right Technique
The following diagram illustrates a typical decision-making process for selecting the appropriate inert atmosphere technique.
Core Protocols for Handling Fluorinated Aldehydes
The following protocols provide step-by-step guidance for common manipulations. The fundamental principle is to maintain a positive pressure of inert gas at all times to prevent the ingress of air.[8]
Protocol 1: Preparation of Glassware and Solvents
Meticulously dried glassware and solvents are critical to prevent contamination from adsorbed water.[3][9]
Glassware Preparation:
-
Clean all glassware (Schlenk flasks, syringes, cannulas) thoroughly.
-
Dry the glassware in an oven at >125°C for at least 4 hours (overnight is preferred).[8][10]
-
While still hot, assemble the glassware (e.g., flask with a stir bar and septum) and immediately connect it to the Schlenk line.
-
Evacuate the flask under high vacuum until it cools to room temperature. This process is known as "flame-drying" if a heat gun or torch is used to heat the glass under vacuum to drive off residual moisture.[11]
-
Refill the flask with high-purity argon or nitrogen.
-
Repeat this vacuum/inert gas cycle at least three times to ensure all atmospheric gases are removed.[3]
Solvent Degassing: Solvents must be deoxygenated and dried before use.[3]
-
Freeze-Pump-Thaw: For the most rigorous removal of dissolved air, subject the solvent in a sealed Schlenk flask to at least three cycles of freezing (liquid nitrogen), evacuating under high vacuum, and thawing under an inert atmosphere.
-
Purging: A less rigorous but often sufficient method is to bubble a stream of inert gas through the solvent for 30-60 minutes.[8] This is suitable for many applications but is less effective than freeze-pump-thaw.[8]
-
Solvent Purification Systems: Many labs utilize systems that pass solvents through columns of activated alumina and other materials to deliver anhydrous, deoxygenated solvent directly.
Protocol 2: Transferring Liquid Aldehydes via Syringe or Cannula
Liquid fluorinated aldehydes are typically supplied in bottles with a septum-sealed cap (e.g., AcroSeal™ or Sure/Seal™ bottles).[8][9][10]
Syringe Transfer (for small volumes, <50 mL):
-
Ensure the reaction flask is under a positive pressure of inert gas, indicated by a gentle outflow through an oil bubbler.[8]
-
Take a clean, oven-dried syringe and flush it with inert gas by drawing gas from a "dummy" balloon or an empty, inerted flask and expelling it. Repeat 3-5 times.
-
Puncture the septum of the reagent bottle with the syringe needle.
-
Insert a second needle connected to the inert gas line to maintain positive pressure inside the reagent bottle as liquid is withdrawn.
-
Slowly withdraw the desired volume of the aldehyde. It is good practice to withdraw a small "headspace" bubble of inert gas into the syringe after the liquid to prevent drips during transfer.[11][12]
-
Swiftly transfer the syringe to the reaction flask and puncture the septum.
-
Inject the aldehyde into the reaction flask.
Cannula Transfer (for larger volumes): A double-tipped needle (cannula) is used to transfer liquids between septum-sealed vessels under inert gas pressure.
-
Place both the reagent bottle and the reaction flask under a positive pressure of inert gas.
-
Submerge one end of the cannula below the surface of the aldehyde in the reagent bottle.
-
Insert the other end of the cannula into the headspace of the reaction flask.
-
Slightly increase the inert gas pressure in the reagent bottle (or slightly decrease it in the reaction flask by venting through the bubbler) to initiate the flow of liquid.
-
Once the transfer is complete, remove the cannula from the reaction flask first, then from the reagent bottle, to prevent siphoning.
Storage and Disposal
Storage:
-
Air-sensitive fluorinated aldehydes should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container.[13][14]
-
Store in a cool, dark place, such as a refrigerator or freezer rated for flammable materials, to minimize degradation and polymerization.[2][13] The manufacturer's safety data sheet (SDS) will provide specific temperature recommendations.[14]
-
Regularly inspect stored reagents for signs of decomposition, such as discoloration or precipitate formation.[2]
Quenching and Disposal: Unused or decomposed fluorinated aldehydes must be quenched safely before disposal. Aldehydes are reactive and should not be poured directly down the drain.
-
Work in a well-ventilated fume hood.[15]
-
Cool the aldehyde (or a solution of it in an inert solvent like THF or toluene) in an ice bath.
-
Slowly and carefully add a reducing agent, such as sodium borohydride, in small portions to reduce the aldehyde to the corresponding alcohol. Be prepared for gas evolution.
-
Alternatively, a nucleophile like a solution of sodium bisulfite can be used to form an adduct.
-
For very reactive materials, a less reactive alcohol like isopropanol can be added slowly, followed by ethanol, methanol, and finally water.[15][16][17][18] This stepwise increase in quenching agent reactivity is a crucial safety measure.[15][17][18][19]
-
Ensure the quenching reaction is complete (no more gas evolution or heat production) before neutralizing the solution and disposing of it as hazardous waste according to institutional guidelines.
| Parameter | Glovebox | Schlenk Line |
| Atmosphere Purity | Very High (<1 ppm O₂, H₂O) | High (dependent on technique) |
| Best For | Weighing solids, complex setups, storage | Reactions, distillations, filtrations |
| Scalability | Limited by box size | Highly scalable |
| Cost | High initial investment | Lower initial investment |
| Throughput | Lower (antechamber cycling) | Higher (multiple flasks on one line) |
References
-
Title: Air-free technique Source: Wikipedia URL: [Link]
-
Title: Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: Gloveboxes - The Schlenk Line Survival Guide Source: The Schlenk Line Survival Guide URL: [Link]
-
Title: Schlenk Line and Glove Box Safety Source: University of Notre Dame URL: [Link]
-
Title: Conformational preferences of α-fluoroketones may influence their reactivity Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: SYNTHESIS OF a-FLUORO ALDEHYDES AND KETONES . A REVIEW Source: Organic Preparations and Procedures International URL: [Link]
-
Title: Why do aldehydes require an inert atmosphere? Source: Filo URL: [Link]
-
Title: Inert Atmosphere Source: YouTube URL: [Link]
-
Title: Direct Access to β-Fluorinated Aldehydes via Nitrite-Modified Wacker Oxidation Source: PMC (PubMed Central) URL: [Link]
-
Title: Quenching and Disposal of Water Reactive Materials Source: University of California, Santa Barbara - Environmental Health and Safety URL: [Link]
-
Title: Quenching Reactive Metal Still Bottoms Standard Operating Procedure Source: Princeton University - Environmental Health and Safety URL: [Link]
-
Title: Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste Source: University of Notre Dame URL: [Link]
-
Title: Quenching Reactive Substances Source: Virginia Tech Chemistry Department URL: [Link]
-
Title: SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW Source: SciSpace URL: [Link]
-
Title: Techniques for Handling Air- and Moisture-Sensitive Compounds Source: University of Pittsburgh - Wipf Group URL: [Link]
-
Title: Enantioselective Organocatalytic α-Fluorination of Aldehydes Source: ACS Publications URL: [Link]
-
Title: What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? Source: ResearchGate URL: [Link]
-
Title: 1.3C: Transferring Methods - Inert Atmospheric Methods Source: Chemistry LibreTexts URL: [Link]
-
Title: Quenching of Water Reactive Materials Source: The Sarpong Group - UC Berkeley URL: [Link]
-
Title: Handling air-sensitive reagents AL-134 Source: MIT URL: [Link]
-
Title: Air-Sensitive Chemistry: Practical and Safety Considerations Source: Fisher Scientific URL: [Link]
-
Title: Acyl Fluorides from Carboxylic Acids, Aldehydes, or Alcohols under Oxidative Fluorination Source: ACS Publications URL: [Link]
-
Title: 2.3 The Manipulation of Air-Sensitive Compounds Source: The Manipulation of Air-Sensitive Compounds (Book Chapter) URL: [Link]
-
Title: Enantioselective fluorination of α-branched aldehydes and subsequent conversion to α-hydroxyacetals via stereospecific C–F bond cleavage Source: RSC Publishing URL: [Link]
-
Title: Chemical Storage Guidelines Source: University of Massachusetts Lowell URL: [Link]
-
Title: Guidance on Safe Storage of Chemicals in Laboratories Source: University of Bristol URL: [Link]
-
Title: Acyl Fluorides from Carboxylic Acids, Aldehydes, or Alcohols under Oxidative Fluorination Source: ACS Publications URL: [Link]
-
Title: Guidance on Safe Storage of Chemicals in the Laboratory Source: University College Dublin URL: [Link]
Sources
- 1. Why do aldehydes require an inert atmosphere? | Filo [askfilo.com]
- 2. benchchem.com [benchchem.com]
- 3. Air-free technique - Wikipedia [en.wikipedia.org]
- 4. ossila.com [ossila.com]
- 5. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 10. web.mit.edu [web.mit.edu]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]
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- 15. ehs.ucr.edu [ehs.ucr.edu]
- 16. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 17. chemistry.nd.edu [chemistry.nd.edu]
- 18. sarponggroup.com [sarponggroup.com]
- 19. kgroup.du.edu [kgroup.du.edu]
scale-up synthesis of 5-Difluoromethoxy-2-methoxybenzaldehyde
Executive Summary
This application note details the scale-up synthesis of 5-Difluoromethoxy-2-methoxybenzaldehyde (Target Molecule). This intermediate is a critical pharmacophore in medicinal chemistry, modulating lipophilicity (
While laboratory-scale methods often utilize ozone-depleting chlorodifluoromethane (Freon-22) gas, this protocol focuses on a Solid-Reagent Process utilizing Sodium Chlorodifluoroacetate (SCDA) . This route avoids the regulatory and engineering burdens of handling gaseous fluorocarbons, making it ideal for Kilo-Lab and Pilot Plant operations.
Key Process Features:
-
Reagent: Sodium Chlorodifluoroacetate (SCDA) as the in situ difluorocarbene source.
-
Scale: Scalable from 100 g to 5 kg.
-
Safety: Engineered controls for
off-gassing and thermal runaway prevention. -
Purity: >98% via crystallization/distillation.[1]
Retrosynthetic Analysis & Mechanism
The synthesis relies on the selective O-alkylation of 5-hydroxy-2-methoxybenzaldehyde (CAS: 35431-26-6). The critical transformation is the generation of singlet difluorocarbene (
Reaction Scheme:
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the catalytic cycle and the critical role of temperature in controlling carbene generation.
Figure 1: Mechanistic pathway for base-mediated difluoromethylation. Note the competition between phenoxide attack and hydrolysis.
Critical Process Parameters (CPPs)
To ensure a safe and reproducible scale-up, the following parameters must be strictly controlled.
| Parameter | Specification | Scientific Rationale |
| Temperature | 95°C ± 5°C | SCDA decarboxylation initiates at ~90°C. Below this, reagent accumulates (explosion hazard). Above 110°C, carbene lifetime decreases. |
| Water Content | 5–10% v/v | Unlike many carbene reactions, a small amount of water aids the solubility of SCDA and the inorganic base, improving mass transfer without excessive hydrolysis. |
| Dosing Rate | 0.5 eq/hr | CRITICAL SAFETY CONTROL. SCDA must be added slowly (solid dosing or warm solution) to match the rate of |
| Base Stoichiometry | 1.5 – 2.0 eq |
Detailed Protocol: Kilo-Lab Scale
Scale: 1.0 mol input (approx. 152 g starting material). Equipment: 2L Jacketed Reactor, Overhead Stirrer, Reflux Condenser, Solids Addition Funnel (or heated dropping funnel), Gas Scrubber (NaOH trap).
Step 1: Reactor Setup & Inertion
-
Equip the reactor with a temperature probe, nitrogen inlet, and off-gas line connected to a scrubber containing 10% NaOH (to neutralize trace HF and manage
flow). -
Purge the system with
for 15 minutes.
Step 2: Substrate Solubilization
-
Charge DMF (Dimethylformamide, 800 mL) and Deionized Water (80 mL).
-
Add 5-hydroxy-2-methoxybenzaldehyde (152.1 g, 1.0 mol).
-
Add Potassium Carbonate (
, anhydrous, 207 g, 1.5 mol). -
Agitate at 300 RPM. The mixture will turn yellow/orange due to phenoxide formation.
Step 3: Reaction (The "Hot Addition" Method)
Safety Note: Do not add SCDA at room temperature. It will not react until heated, creating a potential "thermal bomb" upon heating.
-
Heat the reactor jacket to 95°C . Ensure internal temperature stabilizes at >90°C.
-
Reagent Preparation: Weigh Sodium Chlorodifluoroacetate (SCDA, 304 g, 2.0 mol).
-
Option A (Solids Dosing): Place SCDA in a solids addition funnel.
-
Option B (Solution Dosing): Dissolve SCDA in warm DMF (minimum volume) if solids handling is difficult, but keep the solution >40°C to prevent precipitation.
-
-
Initiation: Add 5% of the SCDA load. Observe the gas bubbler. Evolution of
indicates the reaction has started. -
Continuous Addition: Add the remaining SCDA over 2 to 3 hours .
-
Monitor: Internal temperature (must stay >90°C) and gas evolution rate.
-
Control: If gas evolution becomes violent, stop addition immediately.
-
-
After addition is complete, stir at 95°C for an additional 1 hour.
Step 4: Workup & Isolation
-
Cool the reaction mixture to 25°C.
-
Quench: Pour the reaction mixture into Ice Water (2.5 L) with vigorous stirring.
-
Extraction: Extract with Ethyl Acetate or MTBE (3 x 500 mL).
-
Note: The product is lipophilic. The unreacted phenol (if any) will remain in the basic aqueous phase.
-
-
Wash: Wash combined organics with 1M NaOH (200 mL) to remove unreacted starting material, followed by Brine (200 mL).
-
Concentration: Dry over
, filter, and concentrate under reduced pressure (Rotavap) to yield the crude oil.
Step 5: Purification
-
Distillation: High-vacuum distillation (0.5 mmHg) is recommended for high purity.
-
Boiling Point Anticipation: ~130-140°C at 1 mmHg (estimated based on vanillin analogs).
-
-
Crystallization: If the oil solidifies upon standing (common for high-purity vanillin derivatives), recrystallize from Hexane/EtOAc (9:1).
Process Flow Diagram (PFD)
This diagram outlines the unit operations and safety barriers for the scale-up.
Figure 2: Process flow diagram emphasizing the safety interlock between temperature and reagent dosing.
Analytical Specifications
Verify the identity and purity of the product using the following markers.
-
1H NMR (400 MHz, CDCl3):
- 10.4 ppm (s, 1H, CHO )
-
6.50 ppm (t,
Hz, 1H, OCF2H ) – Diagnostic Signal. - 3.92 ppm (s, 3H, OCH3 )
-
Aromatic protons: ~7.0–7.5 ppm (multiplets).
-
19F NMR:
-
-82.0 ppm (d,
Hz).
-
-82.0 ppm (d,
-
HPLC Purity: >98.0% (AUC).
Safety & Waste Management
-
Thermal Runaway: The decarboxylation of SCDA is exothermic. Never accumulate >10% of the reagent in the reactor without observing gas evolution. If gas stops, STOP addition and check temperature.
-
Hydrogen Fluoride (HF): While the reaction is basic, trace HF can form during workup or side reactions. The caustic scrubber is mandatory.
-
Waste Disposal: The aqueous waste contains DMF and fluorinated salts. It must be segregated as Halogenated Organic Waste . Do not mix with standard aqueous waste streams.
References
-
Org. Syn. 2013, 90, 301-315. Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate. (Detailed mechanistic insight and base protocols).
-
Org. Process Res. Dev. 2012, 16, 11, 1854–1860. A Robust Process for an mGluR5 Negative Allosteric Modulator: Difluoromethylation and Sonogashira Coupling on Large Scale. (Scale-up safety data for SCDA).
-
J. Fluorine Chem. 2007, 128, 10, 1091-1099. Recent advances in the synthesis of aryl difluoromethyl ethers. (Review of alternative reagents).
-
Sigma-Aldrich Safety Data Sheet. Sodium chlorodifluoroacetate. (Hazards and handling).[2][3][4][5]
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Yield in the Difluoromethylation of Phenolic Aldehydes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth, actionable advice for researchers encountering challenges with the O-difluoromethylation of phenolic aldehydes. The introduction of the difluoromethoxy (–OCF₂H) group is a critical strategy in modern drug discovery, as it can act as a lipophilic hydrogen bond donor and a bioisosteric replacement for hydroxyl or thiol groups, often enhancing metabolic stability and binding affinity.[1][2]
However, the selective difluoromethylation of a phenolic hydroxyl group in the presence of a chemically sensitive aldehyde functionality presents a significant synthetic hurdle. This guide provides a structured approach to troubleshooting common issues and optimizing reaction outcomes, moving from frequently asked questions to detailed protocols and mechanistic insights.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to orient researchers new to this specific transformation.
Q1: Why is the difluoromethoxy (–OCF₂H) group so valuable in drug development? The –OCF₂H group uniquely combines properties of lipophilicity and hydrogen-bond-donating capability.[2] Unlike a simple methyl ether, the acidic proton on the difluoromethyl group can participate in hydrogen bonding, mimicking interactions of a hydroxyl or amine group. Simultaneously, its fluorine content increases lipophilicity, which can improve cell membrane permeability.[1] This dual nature allows for fine-tuning of a molecule's physicochemical properties, such as pKa, metabolic stability, and conformation, which are critical for biological activity.[1]
Q2: What is the primary challenge when performing O-difluoromethylation on a phenolic aldehyde? The core challenge is chemoselectivity . The substrate contains two reactive sites: the nucleophilic phenolic hydroxyl group and the electrophilic aldehyde carbonyl. Many difluoromethylation reagents, particularly nucleophilic sources like (difluoromethyl)trimethylsilane (TMSCF₂H), can readily add to the aldehyde carbonyl, leading to a mixture of undesired byproducts and low yield of the target aryl difluoromethyl ether.[3][4] Therefore, the chosen methodology must selectively target the phenoxide.
Q3: What are the most common and effective methods for selectively difluoromethylating the phenol group? The most successful strategies rely on the in situ generation of difluorocarbene (:CF₂), a highly reactive electrophile. The nucleophilic phenoxide, formed by deprotonating the phenol with a suitable base, efficiently traps the carbene. Key methods include:
-
Thermal Decarboxylation: Using stable salts like sodium chlorodifluoroacetate (ClCF₂COONa), which generates :CF₂ upon heating.[5][6]
-
Photoredox Catalysis: Employing precursors like difluorobromoacetic acid (BrCF₂CO₂H) that release :CF₂ under mild, visible-light conditions at room temperature.[7][8]
-
Room-Temperature Reagents: Utilizing highly reactive reagents like difluoromethyltriflate (HCF₂OTf) that generate the carbene intermediate under mild conditions.[9][10]
Q4: For a researcher new to this chemistry, which method is recommended as a starting point? The method using sodium chlorodifluoroacetate (ClCF₂COONa) is an excellent starting point. This reagent is a commercially available, bench-stable, and relatively inexpensive solid.[5] The procedure, while often requiring elevated temperatures, is operationally simple and has been thoroughly vetted, with a detailed, peer-checked protocol available in Organic Syntheses.[5] Its mechanism avoids the common side reaction of nucleophilic addition to the aldehyde.
Troubleshooting Guide: A Deeper Dive
This section uses a problem-and-solution format to address specific experimental failures.
Problem Area 1: Low or No Conversion of Starting Material
Q: My reaction shows very little consumption of the starting phenolic aldehyde. What are the likely causes?
This issue typically points to one of two failures: insufficient generation of the nucleophilic phenoxide or inefficient generation of the electrophilic difluorocarbene.
-
Cause 1: Incomplete Deprotonation of the Phenol. The phenolic proton must be removed to form the reactive phenoxide. If the base is too weak or used in insufficient quantity, the reaction will not proceed.
-
Solution: Ensure you are using an appropriate base. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are effective and commonly used.[5] For phenols with electron-withdrawing groups (which are more acidic), K₂CO₃ may suffice. For less acidic phenols, the more soluble and often more effective Cs₂CO₃ is recommended. Use at least 1.5 equivalents of the base.[5]
-
-
Cause 2: Inefficient Difluorocarbene Generation. If you are using a thermal method with ClCF₂COONa, the temperature may be too low for efficient decarboxylation.
-
Solution: Ensure the internal reaction temperature reaches the required level (often 100-120 °C).[5] Use a high-boiling solvent like DMF or DMA. Monitor the reaction for signs of gas evolution (CO₂), indicating that decarboxylation is occurring. If using a photoredox method, ensure your light source is of the correct wavelength and intensity and that your reaction vessel is transparent to that light.
-
-
Cause 3: Reagent Quality. The difluoromethylating agent may have degraded.
-
Solution: While ClCF₂COONa is very stable, other reagents can be sensitive. For instance, TMSCF₂H is moisture-sensitive.[11] Always use high-quality reagents from reliable suppliers and handle them under appropriate conditions (e.g., under an inert atmosphere).
-
Problem Area 2: Complex Product Mixtures & Byproduct Formation
Q: My starting material is consumed, but my crude NMR/TLC shows a complex mixture of products instead of the clean desired ether. What is happening?
This is the most common failure mode, stemming from a lack of chemoselectivity.
-
Cause 1: Nucleophilic Addition to the Aldehyde. This is the primary side reaction if you are using a nucleophilic difluoromethylating reagent (e.g., TMSCF₂H with a fluoride initiator). The generated "CF₂H⁻" anion will preferentially attack the highly electrophilic aldehyde carbonyl.[1][2][3]
-
Solution: Switch to a difluorocarbene-based method. Reagents like ClCF₂COONa or BrCF₂CO₂H (with a photocatalyst) generate electrophilic :CF₂, which is trapped by the "soft" phenoxide nucleophile much more effectively than it reacts with the "hard" carbonyl oxygen.
-
-
Cause 2: Base-Induced Side Reactions. The combination of base and heat can be detrimental to some sensitive aldehyde substrates, potentially leading to aldol-type reactions, Cannizzaro reactions, or general decomposition, resulting in tar formation.[4]
-
Solution:
-
Lower the Temperature: If possible, switch to a milder, room-temperature method. Photocatalysis using BrCF₂CO₂H and fac-Ir(ppy)₃ is an excellent option for temperature-sensitive substrates.[7]
-
Screen Bases: A milder base like K₂CO₃ might be sufficient and less likely to cause decomposition than stronger bases like KOH or alkoxides.[12]
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed to prevent prolonged exposure to harsh conditions.
-
-
-
Cause 3: Reaction with Solvent. In some cases, highly reactive intermediates can react with the solvent.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and solving low-yield issues.
Caption: Troubleshooting flowchart for low-yield difluoromethylation.
Key Protocols & Methodologies
Here we provide detailed, step-by-step protocols for the two most recommended methods for the O-difluoromethylation of phenolic aldehydes.
Protocol 1: Thermal Difluoromethylation with Sodium Chlorodifluoroacetate (ClCF₂COONa)
This robust protocol is adapted from a validated procedure in Organic Syntheses[5] and is highly recommended for its reliability and the stability of the reagent.
Reaction Scheme:
Caption: Thermal O-difluoromethylation using ClCF₂CO₂Na.
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the phenolic aldehyde (1.0 equiv), cesium carbonate (1.5 equiv), and sodium chlorodifluoroacetate (2.8 equiv).
-
Atmosphere: Seal the flask with a septum, and purge the system with an inert atmosphere (Nitrogen or Argon) for 5-10 minutes.
-
Solvent Addition: Through the septum, add anhydrous N,N-dimethylformamide (DMF) and deionized water to create a solution that is approximately 0.5 M with respect to the aldehyde. A typical solvent ratio is ~8:1 DMF:H₂O.[5]
-
Degassing: While stirring, bubble nitrogen through the solution via a long needle for at least 30 minutes to ensure the removal of dissolved oxygen.
-
Heating: Immerse the flask in a preheated oil bath at 120 °C.
-
Monitoring: Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 2-6 hours. Look for the consumption of the starting material.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate or diethyl ether and a large volume of water.
-
Transfer to a separatory funnel and wash the organic layer sequentially with water (2x) and brine (1x). Note: Emulsions can sometimes form; washing with a LiCl solution can help break them.[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure aryl difluoromethyl ether.
Protocol 2: Visible-Light Photocatalytic Difluoromethylation
This method, based on the work of Fu and coworkers[7], offers a much milder alternative for substrates that are sensitive to high temperatures or strong bases.
Reaction Scheme:
Caption: Photocatalytic O-difluoromethylation.
Step-by-Step Procedure:
-
Setup: In a vial suitable for photocatalysis (e.g., a borosilicate vial), combine the phenolic aldehyde (1.0 equiv), difluorobromoacetic acid (2.0 equiv), a base (e.g., K₂CO₃, 2.0 equiv), and the photocatalyst fac-Ir(ppy)₃ (1-2 mol%).
-
Solvent & Degassing: Add anhydrous acetonitrile (MeCN) to achieve a concentration of ~0.1 M. Seal the vial and degas the solution thoroughly by the freeze-pump-thaw method (3 cycles) or by sparging with argon for 30 minutes.
-
Irradiation: Place the vial near a blue LED light source (e.g., 450-460 nm) and begin vigorous stirring. Use a small fan to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction by TLC or LCMS. These reactions are often complete in 12-24 hours.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and filter through a short plug of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.
Data Summary Tables
For quick reference, the following tables summarize key information.
Table 1: Comparison of Recommended Difluoromethylation Methods
| Method/Reagent | Typical Conditions | Pros | Cons |
| ClCF₂CO₂Na [5] | Cs₂CO₃, DMF/H₂O, 120 °C | Reagent is cheap, stable, and easy to handle. Protocol is robust and scalable. | Requires high temperatures; not suitable for thermally sensitive substrates. |
| BrCF₂CO₂H / Photocatalysis [7] | fac-Ir(ppy)₃, K₂CO₃, MeCN, Blue LED, rt | Very mild conditions (room temp). High functional group tolerance. | Requires photocatalysis setup. Reagents can be more expensive. |
| HCF₂OTf [10] | KOH, MeCN/H₂O, rt | Very fast reaction times (minutes). Non-ozone-depleting. | Reagent preparation required; can be highly reactive. |
| TMSCF₂H [2][3] | CsF, DMF, rt | Commercially available reagent. | Not recommended for aldehydes. Prone to nucleophilic addition at the carbonyl. |
Table 2: Quick Troubleshooting Reference
| Issue | Probable Cause | Suggested Solution(s) |
| No reaction | Incomplete deprotonation of phenol. | Use a more effective base (Cs₂CO₃) or increase equivalents. |
| Insufficient temperature (thermal method). | Ensure internal reaction temp is >110 °C. | |
| Aldehyde byproduct | Use of a nucleophilic reagent (e.g., TMSCF₂H). | Switch to a difluorocarbene source (ClCF₂CO₂Na). |
| Tar/Decomposition | Reaction conditions too harsh. | Switch to a milder photocatalytic method; use a weaker base. |
| Emulsion in workup | High concentration of DMF and salts. | Dilute significantly; wash with aqueous LiCl solution.[5] |
References
- Ruthenium-Catalyzed Meta-Selective C-H Difluoromethylation of Phenol Derivatives.American Chemical Society. (2020).
- Late-stage difluoromethylation: concepts, developments and perspective.Chemical Society Reviews (RSC Publishing). (2021).
- Difluoromethylation of Phenols.Organic Syntheses. (2024).
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
- Facile double O -difluoromethylations of diphenols with TMSCF2Br.ScienceDirect.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
- Highly Enantioselective Decarboxylative Difluoromethyl
- Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study.
- Difluoromethylation of phenols with difluorobromoacetic acid under visible‐light photoredox catalysis.
- Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones.Organic Chemistry Portal.
- Technical Support Center: Optimizing Difluoromethylation Reactions with Difluoromethanol.BenchChem.
- Synthesis of Difluoromethyl Ethers with Difluoromethyltrifl
- side reactions and byproduct formation in difluoromethyl
- Selective difluoromethylation and monofluoromethyl
- The New Kid on the Block: The Difluoromethyl Group.New Reactions. (2011).
- Synthesis of Difluoromethyl Ethers with Difluoromethyltrifl
- Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliph
- S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. newreactions.wordpress.com [newreactions.wordpress.com]
- 5. orgsyn.org [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 10. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Difluoromethoxy-2-methoxybenzaldehyde
Introduction: The purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development and manufacturing. 5-Difluoromethoxy-2-methoxybenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the yield, impurity profile, and safety of the final API. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to assist researchers and chemists in overcoming common purification challenges associated with this intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound sample?
A1: The impurity profile is highly dependent on the synthetic route. However, based on the common transformations used to synthesize substituted benzaldehydes, you should anticipate the following classes of impurities:
-
Starting Materials: Incomplete conversion will leave residual precursors.
-
Over-oxidation Product: The corresponding 5-difluoromethoxy-2-methoxybenzoic acid is a very common impurity, formed by the oxidation of the aldehyde group, which can be accelerated by exposure to air.[1][2]
-
Related Isomers: Depending on the regioselectivity of the formylation or methoxylation steps, other positional isomers may be present.
-
Residual Solvents: Solvents used in the reaction and work-up (e.g., DMSO, Toluene, Dichloromethane) can be difficult to remove completely.[3]
-
By-products from Synthesis: Specific side-reactions from your chosen synthetic pathway can introduce other impurities. For example, if using a Vilsmeier-Haack reaction, by-products from the formylating agent may be present.
Q2: How can I quickly assess the purity of my sample and identify the main impurities?
A2: A multi-pronged analytical approach is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): This is the fastest method to get a qualitative sense of the number of components in your mixture. Staining with potassium permanganate can help visualize non-UV active impurities. The corresponding carboxylic acid impurity will typically have a lower Rf value (more polar) than the aldehyde.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantifying purity. A reverse-phase C18 column is often a good starting point.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for identifying volatile impurities, including residual solvents and some by-products.[5][6][7]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR can provide structural information and quantification of major impurities if a qualified internal standard is used. The aldehyde proton signal (around 9.5-10.5 ppm) is characteristic. The presence of a broad peak around 10-12 ppm could indicate the carboxylic acid impurity.
Q3: My purified this compound is a clear liquid/low melting solid, but it turns yellow or brown upon standing. What is happening and how can I prevent it?
A3: Aromatic aldehydes are susceptible to autoxidation, where atmospheric oxygen radicals initiate a chain reaction that converts the aldehyde to the corresponding carboxylic acid.[1] This process is often accompanied by the formation of colored polymeric by-products. To ensure stability:
-
Store Under Inert Atmosphere: Store the purified compound under nitrogen or argon.
-
Refrigerate: Keep the container in a refrigerator or freezer to slow down the rate of decomposition.
-
Use an Antioxidant: For long-term storage, adding a small amount of an inhibitor like hydroquinone or BHT (Butylated hydroxytoluene) can be effective.
-
Minimize Headspace: Use a container that is appropriately sized for the amount of material to minimize its exposure to air.
Purification Method Selection
Choosing the right purification strategy is critical. The following decision tree provides a logical starting point for selecting an appropriate method based on the nature of the crude material.
Caption: Decision tree for selecting a primary purification method.
Troubleshooting Guides
Troubleshooting Column Chromatography
Column chromatography is one of the most powerful and widely used techniques for purifying intermediates like this compound.[8][9][10]
Q: My product and a key impurity have very similar Rf values on TLC, making separation difficult. What can I do?
A: This is a common challenge. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase:
-
Decrease Polarity: A less polar solvent system (e.g., decreasing the percentage of ethyl acetate in hexanes) will cause all compounds to move more slowly, often exaggerating small differences in polarity and improving separation.
-
Try Different Solvents: Substitute your polar solvent (e.g., ethyl acetate) with another of similar polarity but different chemical nature, such as dichloromethane (DCM) or diethyl ether. The different interactions of the solvents with your compounds and the stationary phase can alter selectivity.
-
-
Change the Stationary Phase: If optimizing the mobile phase fails, consider an alternative stationary phase. Basic alumina can sometimes provide different selectivity for aldehydes compared to acidic silica gel.[1]
-
Improve Column Efficiency: Use a finer mesh silica gel (e.g., 230-400 mesh for flash chromatography) and ensure careful, uniform packing of the column to minimize band broadening.
Q: I suspect my aldehyde is decomposing on the silica gel column. How can I confirm this and prevent it?
A: Silica gel is acidic and can catalyze degradation, especially for sensitive aldehydes.
-
Confirmation: Spot your pure product on a TLC plate and let it sit for 30-60 minutes next to a freshly made spot. If a new, lower-Rf spot (often the carboxylic acid) appears in the older lane, decomposition is likely occurring.
-
Prevention:
-
Neutralize the Silica: Prepare a slurry of your silica gel in the mobile phase and add ~1% triethylamine (or another volatile base) to neutralize the acidic sites.[8]
-
Work Quickly: Do not let the compound sit on the column for an extended period. Use flash chromatography with positive pressure to speed up the elution.
-
Use a Different Adsorbent: Consider using neutral or basic alumina, or a bonded-phase silica like diol.
-
| Problem | Potential Cause | Recommended Solution |
| Poor Separation (ΔRf < 0.1) | Solvent system lacks selectivity. | Test alternative solvents (e.g., Hexane/DCM, Toluene/Ethyl Acetate). |
| Product Tailing/Streaking | Compound is too polar for the solvent; silica is too acidic. | Increase mobile phase polarity; add 0.5-1% acetic acid (if product is neutral/acidic) or triethylamine (if basic). |
| On-Column Decomposition | Acidity of silica gel. | Deactivate silica with 1% triethylamine in the mobile phase or switch to neutral alumina. |
| Irrecoverable Product | Compound is too polar and has irreversibly adsorbed. | Flush the column with a very polar solvent like methanol. In the future, use a less polar solvent system or a less active stationary phase. |
| Table 1: Troubleshooting Common Column Chromatography Issues. |
Troubleshooting Recrystallization
Recrystallization is an excellent technique for purifying solid compounds, offering the potential for very high purity in a single step.[11]
Q: My compound "oils out" of the solution instead of forming crystals upon cooling. What should I do?
A: "Oiling out" occurs when the solute's solubility limit is exceeded while the solution temperature is still above the solute's melting point.
-
Add More Solvent: The most common cause is using too little solvent, leading to supersaturation at too high a temperature. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.
-
Lower the Cooling Rate: Cool the solution very slowly. A Dewar flask can be used for gradual cooling. Slow cooling provides more time for proper crystal lattice formation.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
Q: I can't find a good single solvent for recrystallization. What are my options?
A: A two-solvent (or mixed-solvent) system is the solution.[12] The ideal pair consists of one solvent in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible.
Protocol for Two-Solvent Recrystallization:
-
Dissolve your crude compound in the minimum amount of the hot "soluble solvent."
-
Heat the solution to just below its boiling point.
-
Slowly add the "anti-solvent" dropwise, while swirling, until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Add one or two drops of the hot "soluble solvent" to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
| Soluble Solvent | Potential Anti-Solvent | Comments |
| Dichloromethane (DCM) | Hexanes, Pentane, Heptane | Good for moderately polar compounds. Be mindful of the low boiling point of DCM.[12] |
| Ethyl Acetate | Hexanes, Heptane | A very common and effective solvent pair. |
| Acetone | Water, Hexanes | Acetone is very polar and water is a good anti-solvent if your compound has low water solubility. |
| Methanol / Ethanol | Water, Diethyl Ether | Water is a common anti-solvent for compounds soluble in alcohols. |
| Table 2: Common Solvent Pairs for Two-Solvent Recrystallization. |
Troubleshooting Bisulfite Adduct Purification
This classical chemical method is highly specific for aldehydes and some reactive ketones.[13] It is exceptionally effective at removing non-aldehydic impurities. The aldehyde reacts with sodium bisulfite to form a water-soluble salt, which can be separated from water-insoluble impurities. The aldehyde is then regenerated by adding a base or acid.[2]
Caption: Workflow for purification via sodium bisulfite adduct formation.
Q: The bisulfite adduct is not precipitating or separating into the aqueous layer. What went wrong?
A: Several factors can hinder adduct formation:
-
Insufficient Stirring: The reaction is often a two-phase system and requires vigorous stirring to maximize the interfacial area for the reaction to occur.
-
Incorrect Stoichiometry: Ensure you are using a saturated solution of sodium bisulfite and that it is in slight excess.
-
Reaction Time: Some sterically hindered aldehydes require longer reaction times. Monitor the disappearance of the aldehyde spot by TLC.
-
Solvent Choice: The initial reaction is often performed in a miscible organic solvent like methanol or ethanol to facilitate interaction between the aldehyde and the aqueous bisulfite.[13]
Q: I am having trouble regenerating the aldehyde from the adduct. My yield is low.
A: Regeneration is a reversible equilibrium. To drive it towards the free aldehyde, you need to effectively remove one of the products (SO₂ or HSO₃⁻).
-
Choice of Base: A saturated sodium bicarbonate (NaHCO₃) solution is often sufficient and mild.[2] For more stubborn adducts, a stronger base like sodium hydroxide (NaOH) can be used, but be cautious as this can promote side reactions if your molecule is base-sensitive.
-
Incomplete Regeneration: Ensure you've added enough base to completely neutralize the bisulfite. You should see cessation of gas evolution (CO₂ from bicarbonate or SO₂ from acidification).
-
Extraction Efficiency: The regenerated aldehyde needs to be efficiently extracted from the aqueous layer. Perform multiple extractions (e.g., 3x with DCM or Ethyl Acetate) to ensure complete recovery.
References
-
Reddit. (2015). Purifying aldehydes? r/chemistry. [Link]
- Google Patents. (2012).
-
ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Link]
-
Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
- Google Patents. (2001).
-
A blog post. (2025). How to test the purity of benzaldehyde?[Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]
-
American Pharmaceutical Review. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [Link]
-
A blog post. (2025). What are the key steps in the purification of pharmaceutical intermediates?[Link]
-
PMC. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
-
ResearchGate. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. [Link]
-
SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. [Link]
-
ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
-
PubMed. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. [Link]
-
Unacademy. (n.d.). Everything about Distillation Under Reduced Pressure. [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. [Link]
-
YouTube. (2024). Reduced pressure distillation. [Link]
-
Waters. (n.d.). HPLC Troubleshooting Guide. [Link]
-
LCGC International. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
ResearchGate. (2003). Reductive coupling of aromatic aldehydes and ketones in sunlight. [Link]
-
Reddit. (2019). Recrystallization with two solvents. r/Chempros. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. How to test the purity of benzaldehyde? - Blog [sinoshiny.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mt.com [mt.com]
- 12. reddit.com [reddit.com]
- 13. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Difluoromethoxy-2-methoxybenzaldehyde
Welcome to the technical support center for the synthesis and purification of 5-Difluoromethoxy-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing unreacted phenol precursors from the final product. Here, we provide troubleshooting advice, in-depth technical protocols, and the scientific reasoning behind our recommended procedures.
I. Troubleshooting & FAQs: Rapid Problem Resolution
This section addresses the most frequent issues encountered during the purification of this compound.
Q1: My final product is contaminated with the starting phenol. What is the most straightforward method to remove it?
A1: The most direct method is an alkaline wash. Unreacted phenols are acidic and will readily deprotonate in a basic solution, such as aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form a water-soluble phenoxide salt.[1] This salt can then be easily separated from your organic product layer through a simple liquid-liquid extraction.
Q2: I performed an alkaline wash, but I'm still seeing phenol contamination in my NMR/GC-MS. What went wrong?
A2: There are a few possibilities:
-
Insufficient Base: You may not have used a sufficient molar excess of the base to deprotonate all the unreacted phenol.
-
Inefficient Extraction: The mixing of the organic and aqueous layers may have been inadequate, leading to incomplete partitioning of the phenoxide salt into the aqueous phase.
-
Emulsion Formation: Emulsions can trap your product and the impurity, preventing clean separation. If an emulsion forms, try adding brine to break it.
Q3: Can I use a weaker base like sodium bicarbonate (NaHCO₃) for the wash?
A3: It depends on the acidity of the specific phenol precursor. While sodium bicarbonate is effective for removing more acidic impurities like carboxylic acids, it may not be a strong enough base to completely deprotonate less acidic phenols.[1] For phenolic impurities, a stronger base like NaOH or KOH is generally more reliable.
Q4: Is column chromatography a viable option for removing unreacted phenols?
A4: Yes, flash column chromatography is a highly effective method for purifying aldehydes and removing phenolic impurities.[2][3] Due to the difference in polarity between the aldehyde product and the more polar phenol, they can be separated on a silica gel column using an appropriate solvent system, typically a gradient of hexane and ethyl acetate.[3]
Q5: How can I confirm that my final product is free of phenol contamination?
A5: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the separation of your product from the phenol.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and identification of volatile compounds.[4]
-
High-Performance Liquid Chromatography (HPLC): A robust method for quantifying the purity of your product.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to detect the characteristic signals of the phenolic impurity.
There are also specific colorimetric tests for phenols, such as the Gibbs reagent test, that can detect the presence of phenolic compounds.[7][8]
II. In-Depth Technical Guide: Principles and Protocols
The Chemistry of Separation: Exploiting Acidity
The key to efficiently removing unreacted phenols lies in the acidic nature of the phenolic hydroxyl group. Phenols are weak acids, and in the presence of a strong base, they donate their proton to form a phenoxide ion. This ion is significantly more water-soluble than the neutral phenol, allowing for its selective removal into an aqueous phase.
dot graph TD; A[Crude Product in Organic Solvent(contains Aldehyde and Phenol)] --> B{Add Aqueous NaOH Solution}; B --> C[Shake Funnel to Mix Layers]; C --> D{Allow Layers to Separate}; D --> E[Aqueous Layer(contains Sodium Phenoxide)]; D --> F[Organic Layer(contains Pure Aldehyde)]; F --> G[Dry and Evaporate Solvent]; G --> H[Purified Product];
subgraph Legend direction LR subgraph "Node Types" direction LR L1(Process Step) L2{Action} L3[Resulting Phase] L4[Final Outcome] end end
style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style H fill:#FFFFFF,stroke:#202124,stroke-width:2px,fontcolor:#202124 style L1 fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style L2 fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style L3 fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style L4 fill:#FFFFFF,stroke:#202124,stroke-width:2px,fontcolor:#202124
end
Caption: Workflow for Phenol Removal by Alkaline Extraction.
Protocol 1: Liquid-Liquid Extraction with an Alkaline Wash
This protocol details the standard procedure for removing acidic phenolic impurities from an organic solution.
Materials:
-
Crude this compound in an organic solvent (e.g., dichloromethane, ethyl acetate)
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Transfer: Transfer the organic solution containing the crude product to a separatory funnel.
-
First Wash: Add an equal volume of 1 M NaOH solution to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate completely. The upper layer will be the organic phase, and the lower layer will be the aqueous phase (this may be reversed depending on the density of your organic solvent).
-
Drain: Carefully drain the lower aqueous layer.
-
Repeat Wash: Repeat the wash with 1 M NaOH solution one or two more times to ensure complete removal of the phenol.
-
Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove any residual water and break up any emulsions.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for achieving high purity and for separating the product from other non-acidic impurities.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Solvent System Selection: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The goal is to have the product with an Rf value of approximately 0.3-0.4 and good separation from the phenol spot.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and load it onto the column.
-
Elution: Begin eluting with the chosen solvent system. If a gradient elution is necessary, start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
-
Fraction Collection: Collect fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data for Reference
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| This compound | O(CF₂H)C₆H₃(OCH₃)CHO | 202.14 | Not readily available | Moderately Polar |
| 2-Methoxy-5-hydroxyphenol (Example Precursor) | HOC₆H₃(OCH₃)OH | 140.12 | 262-264 | More Polar |
III. Final Purity Assessment
After purification, it is crucial to verify the absence of the phenolic starting material. As mentioned in the FAQs, a combination of TLC, GC-MS, HPLC, and NMR spectroscopy will provide a comprehensive analysis of the product's purity. For quantitative analysis of trace phenol impurities, HPLC is often the method of choice.[5]
By following these guidelines and understanding the chemical principles at play, researchers can effectively remove unreacted phenols and obtain high-purity this compound for their downstream applications.
IV. References
Sources
- 1. quora.com [quora.com]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. CN102020637A - Preparation method of 5-difluoromethoxy-2-[[(3,4-dimethoxy-2-pyridyl)methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]
- 7. US8668821B2 - Detection of phenols - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
resolving stability issues of difluoromethoxy group under acidic conditions
Technical Support: Difluoromethoxy ( ) Stability & Optimization
Executive Summary: The "Stability Paradox"
The difluoromethoxy group (
The Core Problem: Users often mischaracterize its stability. It acts as a hybrid between a methoxy group (
-
Unlike
, it is not inert; the terminal proton is acidic ( ), and the group can hydrolyze under specific forcing conditions. -
Unlike
, the oxygen atom is significantly less basic due to the electron-withdrawing fluorines, making it more resistant to acid-catalyzed cleavage, but not immune.
This guide addresses the specific "edge cases" where standard acidic protocols cause unexpected decomposition (de-difluoromethylation or hydrolysis).
Diagnostic Logic: Is Your Protocol Safe?
Before altering your synthesis, use this decision tree to determine if your current acidic conditions are the root cause of the instability.
Figure 1: Diagnostic logic for assessing
Troubleshooting & FAQs
Issue 1: "I lost my group during Boc-deprotection with TFA."
Diagnosis: This is highly unusual. The
-
Scavenger Interference: Did you use a thiol scavenger (e.g., ethanedithiol) in high concentration? In rare cases, thiols can nucleophilically attack the
carbon if the ring is activated. -
"Hidden" Lewis Acids: Are you using anhydrous TFA that might contain anhydride impurities, or did you add a Lewis acid to accelerate the Boc removal?
-
Electron-Rich Systems: If your
is on a highly electron-rich ring (e.g., 2,4-dimethoxybenzene scaffold), the ether linkage becomes more labile.
The Fix (Protocol): Switch to a HCl/Dioxane system or a buffered TFA system.
| Method | Conditions | Stability Risk | Recommendation |
| Standard TFA | TFA/DCM (1:1), RT | Low | Standard. Safe for 95% of substrates. |
| HCl/Dioxane | 4M HCl in Dioxane, 0°C | Low | Alternative. Use if TFA fails. |
| Lewis Acid | High | Avoid. Lewis acids coordinate to the ether oxygen. |
Issue 2: "My group cleaved when I used to remove a methyl ether."
Diagnosis: Expected behavior.
Technical Insight: Boron tribromide (
Mechanism of Failure:
The Fix:
You cannot use
-
Alternative 1: Use thiol-mediated demethylation (e.g., EtSH, NaH in DMF) if the substrate tolerates base.
-
Alternative 2: If the other group is a benzyl ether, use hydrogenolysis (
), which leaves intact.
Issue 3: "Hydrolysis occurred during acidic workup of a Friedel-Crafts reaction."
Diagnosis: Acid-assisted hydrolysis driven by ring activation.
Technical Insight: If the aromatic ring is electron-rich, it pushes electron density onto the ether oxygen, increasing its basicity. Upon protonation, the
Visualizing the Mechanism:
Figure 2: Mechanism of acid-catalyzed hydrolysis. Note that Step 3 is the rate-determining step, accelerated by electron-donating groups on the aryl ring.
The Fix:
-
Quench Cold: Pour the reaction mixture into ice-cold
solution, not water or dilute acid. -
Avoid Heating: Never heat an acidic aqueous solution containing an electron-rich
arene.
Comparative Stability Data
Use this table to select compatible reagents.
| Reagent Class | Specific Reagent | |||
| Brønsted Acid | TFA (Neat) | Stable | Stable | Stable |
| Brønsted Acid | HCl (6M, Reflux) | Stable | Unstable (Hydrolysis) | Stable |
| Brønsted Acid | HI (57%) | Cleaves | Cleaves | Stable |
| Lewis Acid | Cleaves (Fast) | Cleaves (Slow/Med) | Stable | |
| Lewis Acid | Cleaves | Risk (Substrate dependent) | Stable | |
| Nucleophile | NaSMe / Thiolates | Stable | Stable | Stable |
| Reduction | Stable | Stable | Stable |
Experimental Protocol: Safe Deprotection Strategy
Scenario: You need to remove a Boc group from an amine in the presence of an acid-sensitive
Reagents:
-
Substrate (1.0 eq)
-
4M HCl in 1,4-Dioxane (commercial solution)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Dissolution: Dissolve the substrate in minimal dry EtOAc (not DCM, as DCM can sometimes facilitate side reactions with specific amines).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Add 4M HCl/Dioxane (5–10 eq) dropwise.
-
Why? Dioxane solvates the protons effectively but is less ionizing than water/methanol.
-
-
Monitoring: Stir at 0°C. Monitor by TLC/LCMS every 30 minutes. Do not let it warm to RT if the substrate is electron-rich.
-
Quench: Once conversion is complete, do not concentrate directly . Pour the mixture into a biphasic mixture of cold EtOAc and saturated
.-
Critical Step: Direct concentration of HCl solutions concentrates the acid, creating a "super-acidic" residue that can cleave the ether.
-
-
Isolation: Separate layers, dry organics over
, and concentrate.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Zafrani, Y., et al. (2017). Difluoromethyl Ethers: Conformation, Hydrogen Bond Acidity, and Physicochemical Properties. Journal of Medicinal Chemistry, 60(2), 797–804.
-
Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Organic Chemistry, 60(6), 1626–1631.
-
Hu, J., et al. (2017). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers, 4, 214-223.
-
Geri, J. B., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(30), 9404-9408.[4]
Technical Support Center: Overcoming Steric Hindrance in 2-Methoxy Substituted Benzaldehyde Reactions
Prepared by the Applications Science Team
Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered 2-methoxy substituted benzaldehydes. The ortho-methoxy group, while a valuable substituent for modulating electronic properties and providing synthetic handles, presents a significant steric barrier to the adjacent aldehyde functionality. This often leads to low yields, side reactions, or complete reaction failure.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and solve common issues encountered during experimentation. Our approach is rooted in mechanistic principles to help you not only solve the immediate problem but also build a predictive framework for future synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the 2-methoxy group so problematic for reactions at the adjacent aldehyde?
The challenge arises from a combination of steric and electronic effects. The methoxy group (-OCH₃) is spatially bulky and positioned directly next to the carbonyl carbon. This physical obstruction, known as steric hindrance, blocks the trajectory of incoming nucleophiles, making it difficult for them to attack the electrophilic carbonyl carbon.[1][2] The more substituted the attacking nucleophile, the more pronounced this effect becomes.
Furthermore, the oxygen atom's lone pairs can donate electron density to the aromatic ring through resonance, which slightly reduces the electrophilicity of the carbonyl carbon, although this effect is generally less significant than the steric blockade.
Q2: What are the most common failure modes or side reactions I should expect?
When the desired nucleophilic addition is slowed by steric hindrance, other reaction pathways can become dominant. Common observations include:
-
No Reaction: The activation energy for the nucleophilic attack is too high under the given conditions, leading to the recovery of starting material.[3]
-
Enolization: If the nucleophile is also a strong base (e.g., some Grignard reagents, LDA), it may deprotonate any available α-protons on the nucleophile or other acidic protons in the mixture instead of attacking the carbonyl.[3][4]
-
Reduction: Grignard reagents possessing a β-hydrogen can act as reducing agents, transferring a hydride to the aldehyde to form the corresponding primary alcohol. This occurs via a six-membered transition state.[3][4]
-
Low Yields: The desired reaction proceeds, but very slowly and inefficiently, leading to unsatisfactory yields even after extended reaction times or at elevated temperatures.
Q3: What are the main strategic approaches to overcome this steric hindrance?
There are four primary strategies to consider, often used in combination:
-
Modify Reaction Conditions: Increasing temperature or reaction time can provide the necessary energy to overcome the activation barrier.[5] For reactions with a negative activation volume, applying high pressure can also significantly increase the reaction rate.[6][7]
-
Enhance Reagent Reactivity: Use more powerful nucleophiles or reagents that are less sensitive to steric bulk. For example, organolithium reagents are generally more reactive than their Grignard counterparts.[8] In olefination reactions, the Horner-Wadsworth-Emmons (HWE) reaction is often more effective than the standard Wittig reaction for hindered aldehydes.[9]
-
Activate the Electrophile (Aldehyde): Employ a Lewis acid catalyst (e.g., BF₃·OEt₂, TiCl₄, CeCl₃) to coordinate to the carbonyl oxygen.[10] This coordination withdraws electron density, making the carbonyl carbon significantly more electrophilic and "pulling in" the nucleophile, which can help overcome the steric repulsion.
-
Use a Protecting Group: In multi-step syntheses, it may be best to temporarily protect the aldehyde, for instance as an acetal.[11][12][13] This masked functionality is inert to many nucleophiles and strong bases. After performing the desired reaction elsewhere in the molecule, the protecting group is removed to regenerate the aldehyde.[13][14]
Troubleshooting Guide 1: Grignard & Organolithium Additions
This is one of the most common reactions where steric hindrance becomes a major obstacle. The goal is to form a new carbon-carbon bond and a secondary alcohol.[15][16]
Problem: My Grignard reaction with 2-methoxybenzaldehyde gives very low yield of the desired alcohol, and I recover most of my starting material.
-
Potential Cause: The steric bulk of the 2-methoxy group is preventing the approach of the Grignard reagent to the carbonyl carbon.[3] The moderate reactivity of the Grignard reagent is insufficient to overcome the high activation energy.
-
Troubleshooting Solutions:
-
Switch to an Organolithium Reagent: Organolithium reagents are generally more nucleophilic than Grignard reagents and can be more effective in these cases.
-
Use a Lewis Acid Additive (Cerium(III) Chloride): The addition of anhydrous CeCl₃ (the Luche procedure) can dramatically improve yields. The cerium salt coordinates to the carbonyl oxygen, increasing its electrophilicity without significantly increasing the basicity of the organometallic reagent, thereby suppressing side reactions.[10]
-
Optimize Temperature: Add the aldehyde to the Grignard reagent at a low temperature (e.g., -78 °C to 0 °C) to control the initial exotherm, then allow the reaction to slowly warm to room temperature or even gently reflux to drive it to completion.[3]
-
Data Summary: Effect of Conditions on Grignard Addition
| Grignard Reagent | Additive | Temperature | Typical Outcome with 2-Methoxybenzaldehyde |
| i-PrMgCl | None | 25 °C | Low conversion, significant starting material recovered |
| i-PrMgCl | Anhydrous CeCl₃ (1.1 eq) | -78 °C to 25 °C | Good to excellent yield of the secondary alcohol |
| n-BuMgBr | None | 0 °C to 25 °C | Moderate yield, potential for reduction side product |
| n-BuLi | None | -78 °C to 25 °C | Higher yield than Grignard, but basicity can be an issue |
Problem: My reaction produced the primary alcohol (2-methoxybenzyl alcohol) instead of the expected secondary alcohol.
-
Potential Cause: The Grignard reagent you used has β-hydrogens (e.g., n-butylmagnesium bromide, iso-propylmagnesium bromide) and is acting as a reducing agent instead of a nucleophile.[3][4] The steric hindrance at the carbonyl makes the slower reduction pathway competitive with the even more hindered addition pathway.
-
Troubleshooting Solutions:
-
Select a Grignard Reagent without β-Hydrogens: If your synthesis allows, use reagents like methylmagnesium bromide (MeMgBr) or phenylmagnesium bromide (PhMgBr).
-
Lower the Reaction Temperature: Reduction often has a different activation energy than addition. Performing the reaction at the lowest possible temperature that still allows for addition can favor the desired pathway.
-
Experimental Protocol: Cerium-Mediated Grignard Addition to 2-Methoxybenzaldehyde
-
Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add anhydrous cerium(III) chloride (1.1 equivalents).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) and stir the resulting slurry vigorously for at least 2 hours at room temperature to ensure it is finely dispersed and activated.
-
Cooling: Cool the slurry to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add the Grignard reagent (1.1 equivalents) dropwise to the cold CeCl₃ slurry and stir for 1 hour. This forms the more reactive organocerium species in situ.
-
Substrate Addition: Add a solution of 2-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Reaction: Monitor the reaction by TLC. Allow the mixture to stir at -78 °C for several hours, or until the starting material is consumed. It may be necessary to let the reaction warm slowly to 0 °C or room temperature.
-
Quenching: Once complete, cool the reaction back to 0 °C and quench slowly by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[3]
-
Workup: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude alcohol via column chromatography.
Troubleshooting Guide 2: Olefination Reactions (Wittig & HWE)
Olefination reactions are critical for forming carbon-carbon double bonds, but the steric hindrance of 2-methoxybenzaldehyde can pose a significant challenge, especially for the Wittig reaction.[17][18]
Problem: My Wittig reaction with 2-methoxybenzaldehyde is not working, especially when using a stabilized ylide.
-
Potential Cause: The reaction is highly sensitive to steric hindrance.[18] Stabilized ylides (e.g., those with adjacent ester or ketone groups) are less reactive and often fail to react with sterically hindered aldehydes.[9][19] The formation of the key four-membered oxaphosphetane intermediate is sterically disfavored.[20]
-
Troubleshooting Solutions:
-
Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: This is the most reliable solution. The phosphonate-stabilized carbanions used in the HWE reaction are more nucleophilic and less sterically demanding than their phosphonium ylide counterparts.[9] An added benefit is that the phosphate byproduct is water-soluble, simplifying purification.
-
Use an Unstabilized Ylide: If a Wittig reaction must be used, employ a more reactive, unstabilized ylide (e.g., from an alkyltriphenylphosphonium salt). These require stronger bases (like n-BuLi or NaH) for generation.[19]
-
Use "Salt-Free" Conditions: The presence of lithium salts from ylide generation with n-BuLi can sometimes interfere with the reaction. Generating the ylide with a sodium or potassium base (e.g., NaHMDS, KHMDS) can lead to "salt-free" conditions that may improve yields.[9]
-
Decision Workflow: Choosing an Olefination Strategy
Caption: Decision diagram for olefination of hindered aldehydes.
Experimental Protocol: HWE Reaction with 2-Methoxybenzaldehyde
-
Base Preparation: In a flame-dried flask under an inert atmosphere, add anhydrous THF and cool to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.
-
Carbanion Formation: Add a solution of the appropriate phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 equivalents) in THF dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. Hydrogen gas will evolve, and the mixture will become a clear solution.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of 2-methoxybenzaldehyde (1.0 equivalent) in THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde (typically 2-12 hours).
-
Quenching: Quench the reaction by carefully adding water at 0 °C.
-
Workup: Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The water-soluble phosphate byproduct will remain in the aqueous layer. Purify the crude product by column chromatography.
Advanced Strategies for Highly Recalcitrant Cases
Strategy 1: Aldehyde Protection and Deprotection
When other functional groups in the molecule must be manipulated with reagents that would react with the aldehyde (like Grignard reagents or hydrides), a protection strategy is essential.[12][13]
-
Concept: The aldehyde is reversibly converted into a non-reactive functional group, typically a cyclic acetal, which is stable to basic, nucleophilic, and reductive conditions.[11][14]
Workflow: Protecting Group Strategy
Caption: General workflow for using an acetal protecting group.
Strategy 2: High-Pressure Synthesis
-
Concept: Chemical reactions that proceed with a net decrease in volume (i.e., a negative volume of activation, ΔV‡) are accelerated by high pressure. Nucleophilic additions, where two molecules combine into one, are classic examples. Applying high pressure (1-15 kbar) can force sterically hindered reactions to proceed when they fail at atmospheric pressure.[6][7] This requires specialized equipment but can be a powerful problem-solving tool.
References
- Grignard Reaction with 2,6-Dimethoxybenzaldehyde - Benchchem. Benchchem.
-
Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]
- Grignard Reaction. Chem 355 Jasperse.
-
Organocatalysis by N-Heterocyclic Carbenes. Chemical Reviews - ACS Publications. [Link]
-
20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. [Link]
-
Protecting group - Wikipedia. Wikipedia. [Link]
-
Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen. [Link]
-
Lewis acid-catalyzed allylstannation of benzaldehydes. ResearchGate. [Link]
-
Protecting Groups - Ketones and Aldehydes. YouTube. [Link]
- Managing steric hindrance in reactions with 2-Chloro-4-(diethylamino)benzaldehyde. Benchchem.
-
19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Wittig reaction - Wikipedia. Wikipedia. [Link]
-
Wittig Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Lewis acid catalysis - Wikipedia. Wikipedia. [Link]
-
Steric Hindrance. ChemTalk. [Link]
- Lecture 4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
-
Wittig Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Methods for Heating Chemical Reactions Under High Pressure. Asynt. [Link]
-
Grignard Reaction - Common Conditions. Organic Chemistry Data. [Link]
-
Wittig Reaction - Common Conditions. Organic Chemistry Data. [Link]
-
Grignard Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- troubleshooting low yield in Wittig reaction with hindered aldehydes. Benchchem.
- High Pressure in Organic Synthesis. Denmark Group, University of Illinois.
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asynt.com [asynt.com]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 11. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Wittig reaction - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 20. Wittig Reaction [organic-chemistry.org]
crystallization techniques for fluorinated benzaldehyde derivatives
Technical Support Center: Crystallization & Purification of Fluorinated Benzaldehyde Derivatives
Status: Active Operator: Senior Application Scientist Ticket ID: F-BZ-CRYST-001
Introduction: The Fluorine Challenge
Welcome to the technical guide for handling fluorinated benzaldehyde derivatives. As you have likely experienced, these compounds present a unique set of purification challenges compared to their non-fluorinated counterparts.[1]
The Core Problem: The introduction of fluorine atoms—highly electronegative yet non-polar—often lowers the melting point of the aromatic system significantly due to weak intermolecular van der Waals forces. Many derivatives (e.g., 2,4-difluorobenzaldehyde) are liquids or low-melting solids at room temperature.[1] Consequently, "oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode, rather than spontaneous nucleation.[1] Furthermore, the aldehyde moiety is highly susceptible to autoxidation, generating benzoic acid impurities that can act as heteronuclei or disrupt crystal packing.[1]
This guide provides self-validating protocols to overcome these thermodynamic and kinetic barriers.
Part 1: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)
User Question: "I dissolved my crude fluorobenzaldehyde in hot hexane/ethyl acetate. Upon cooling, it formed a separate oily layer at the bottom instead of crystals.[1] How do I fix this?"
Technical Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) . This occurs when the temperature of the solution drops below the "binodal" curve (where two liquids separate) before it crosses the "spinodal" or metastable limit where crystallization nucleation occurs. Because the melting point of your fluorinated derivative is likely close to the solvent boiling point, the "metastable zone width" (MSZW) is extremely narrow.[1]
Corrective Protocol: The "Cloud Point" Seeding Method Do not simply cool the oil; it will likely freeze into an amorphous glass. Follow this thermodynamic control path:
-
Re-dissolve: Reheat the mixture until the oil phase disappears and the solution is homogeneous.
-
Solvent Adjustment: If the oil appeared immediately upon removing heat, your solution is too concentrated.[1] Add 10-15% more of the good solvent (e.g., Ethyl Acetate or Toluene).[1]
-
Isothermal Hold: Cool the solution rapidly to a temperature just above where the oil previously appeared. Hold it there.
-
Seeding (Critical): Add a seed crystal of the pure product. If no seed is available, scratch the glass interface vigorously.[1]
-
Why? You need to bypass the energy barrier for nucleation before the system enters the liquid-liquid immiscibility zone.[1]
-
-
Slow Cooling: Once a haze of crystals appears (not oil droplets), cool at a rate of 1°C per 10 minutes .
Visualization: Oiling Out Troubleshooting Workflow
Caption: Decision logic for handling oiling out phenomena. Note that for low-melting fluorinated derivatives (MP < 40°C), standard solvent crystallization is often replaced by melt crystallization or low-temperature handling.
Part 2: Solvent System Selection
User Question: "Standard solvents like Ethanol aren't working. The fluorine atoms seem to change the solubility rules. What should I use?"
Expert Insight: Fluorine is "lipophilic" but also chemically "hard."[1] It does not participate in strong hydrogen bonding (unlike OH or NH groups) but can engage in weak C-H···F interactions.
-
Avoid: Pure alcohols (Methanol/Ethanol) often lead to high solubility at low temps, preventing high yields.[1]
-
Preferred: Hydrocarbon/Aromatic blends.[1] Toluene is excellent for fluorinated aromatics because the electron-deficient fluorinated ring stacks well with the electron-rich toluene ring (
- stacking).[1]
Recommended Solvent Systems:
| Derivative Type | Recommended Solvent System | Mechanism / Logic |
| Monofluoro (2-, 3-, 4-) | Hexane : Et2O (10:1) | Low polarity; Ether disrupts weak aggregation.[1] |
| Difluoro (2,4- / 2,6-) | Pentane (at -20°C) | Very low MP requires low boiling alkane for freezer crystallization.[1] |
| Pentafluoro | Toluene : Hexane | Quadrupole stacking interactions stabilize the crystal lattice.[1] |
| Trifluoromethyl (-CF3) | Methanol : Water (Slow addition) | CF3 is highly lipophilic; water acts as a strong anti-solvent. |
Part 3: Impurity Rejection (The Oxidation Issue)
User Question: "I see white solids that won't dissolve even when boiling, or my crystals smell sharp/acidic."
Technical Diagnosis: Your benzaldehyde has oxidized to Benzoic Acid .
-
Chemistry:
-
Fluorinated benzoic acids often have much higher melting points and lower solubility in organic solvents than their aldehyde precursors, causing them to precipitate first or contaminate the lattice.[1]
Pre-Crystallization Purification Protocol (Mandatory): You cannot crystallize a pure aldehyde from a mixture containing >5% acid.[1] You must chemically remove it first.[1]
-
Dissolution: Dissolve the crude material in Diethyl Ether or Ethyl Acetate.[1]
-
The Scavenger Wash: Wash the organic phase twice with 10% aqueous Sodium Carbonate (
) .[1] -
Inert Handling: Dry the organic layer (
), filter, and concentrate.[1] Immediately proceed to crystallization under Nitrogen or Argon.[1] -
Stabilization: If storing the crystallized product, add 0.1% BHT (butylated hydroxytoluene) to inhibit radical oxidation.[1]
Part 4: Quantitative Data & Expectations
Understanding the physical properties of your specific derivative is crucial for setting crystallization temperatures.[1] Note how "Liquid" or "Low Solid" dominates this class.[1]
Table 1: Physical Properties of Fluorinated Benzaldehyde Derivatives
| Compound | Fluorine Pattern | Melting Point (°C) | Crystallization Strategy |
| 4-Fluorobenzaldehyde | Para- | -10 °C (Liquid) | Distillation preferred. Crystallization only at -80°C. |
| 2,4-Difluorobenzaldehyde | Ortho, Para | 2 – 3 °C | Cryo-Crystallization : Dissolve in Pentane, store at -20°C. |
| 2,6-Difluorobenzaldehyde | Di-Ortho | 15 – 17 °C | Melt Crystallization : Cool pure liquid to 0°C, seed. |
| 2,3,4,5,6-Pentafluorobenzaldehyde | Perfluoro | 24 – 28 °C | Solvent : Toluene/Hexane.[1] Very prone to oiling out.[1] |
| 3,5-Difluorobenzaldehyde | Meta, Meta | ~25 °C | Solvent : Hexane/EtOAc.[1] Keep concentrated. |
| 3-Bromo-2,6-difluorobenzaldehyde | Complex | 52 – 58 °C | Standard : Easy crystallization from Ethanol/Water. |
References
-
Sigma-Aldrich. Product Specification: 2,3,4,5,6-Pentafluorobenzaldehyde.[1] Link
-
NIST Chemistry WebBook. 2,6-Difluorobenzaldehyde Phase Change Data. Link
-
ChemicalBook. Properties of 2,4-Difluorobenzaldehyde. Link
-
Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. Link
-
Chopra, D., et al. Evaluation of the role of disordered organic fluorine in crystal packing. CrystEngComm, 2012.[1][2] Link
Sources
Difluorocarbene Insertion Reactions: A Technical Support Guide to Minimizing Byproduct Formation
Welcome to the technical support center for difluorocarbene insertion reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their reactions and minimize the formation of unwanted byproducts. Here, we move beyond simple protocols to explain the "why" behind experimental choices, providing you with the in-depth knowledge to troubleshoot and refine your synthetic strategies.
Section 1: Understanding the Landscape of Difluorocarbene Byproducts
Difluorocarbene (:CF₂) is a highly reactive intermediate, prized for its ability to introduce the valuable difluoromethylene (-CF₂-) group into organic molecules.[1][2] However, its high reactivity can also lead to a variety of undesired side reactions. A thorough understanding of these potential pitfalls is the first step towards achieving clean and efficient transformations.
Frequently Asked Questions (FAQs) - Common Byproducts
Q1: What are the most common byproducts I should be aware of in my difluorocarbene insertion reaction?
A1: The nature and quantity of byproducts are highly dependent on your substrate, the difluorocarbene precursor, and the reaction conditions. However, some of the most frequently encountered byproducts include:
-
Olefins: Formed from the formal elimination of H-CF₂-H from the desired insertion product or through other decomposition pathways.
-
Difluorocarbene Dimers (Tetrafluoroethylene, TFE): The self-reaction of difluorocarbene to form TFE can be a significant competing pathway, especially at higher concentrations of the carbene.[1]
-
Enol Ethers or Silyl Enol Ethers: When using carbonyl compounds with α-protons, enolization can compete with nucleophilic attack, leading to the formation of enol ethers.[3]
-
Products of Insertion into Other Bonds: Difluorocarbene can insert into various X-H bonds (e.g., O-H, N-H, S-H) and even some C-H bonds, leading to a mixture of products if multiple reactive sites are present.[4][5]
-
Rearrangement Products: Depending on the substrate's structure, the initial insertion product may be unstable and undergo rearrangement to a more stable isomer.
Section 2: Troubleshooting Guide - A Deeper Dive into Specific Issues
This section provides a structured approach to troubleshooting common problems encountered during difluorocarbene insertion reactions. Each issue is presented in a question-and-answer format, followed by a detailed explanation of the underlying causes and actionable solutions.
Issue: Low Yield of the Desired Insertion Product and Significant Olefin Formation
Q2: My reaction is producing a large amount of olefin byproduct and very little of the desired C-H insertion product. What is causing this and how can I fix it?
A2: This is a classic problem that often points to issues with reaction kinetics and the stability of the carbene or the insertion product.
Causality:
-
Excessive Carbene Concentration: A high instantaneous concentration of difluorocarbene can lead to side reactions, including dimerization and decomposition pathways that favor olefin formation. The rate of carbene generation may be exceeding the rate of its productive consumption by the substrate.
-
Reaction Temperature: Higher temperatures can accelerate both the desired insertion and undesired elimination or decomposition pathways. The activation energy for the elimination pathway might be lower than that for the desired insertion, making it dominant at elevated temperatures.
-
Substrate Steric Hindrance: If the target C-H bond is sterically hindered, the rate of insertion will be slow, allowing more time for the carbene to engage in alternative, less sterically demanding reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and high olefin formation.
Actionable Solutions:
-
Control the Rate of Carbene Generation:
-
Slow Addition of Precursor: Instead of adding the difluorocarbene precursor (e.g., TMSCF₃, TFDA) all at once, use a syringe pump to add it slowly over several hours.[6] This maintains a low, steady-state concentration of the carbene, favoring insertion over side reactions.
-
Choose a Milder Precursor: Reagents like TMSCF₂Br can sometimes offer more controlled carbene generation compared to the more reactive TMSCF₃.[7][8]
-
-
Optimize Reaction Temperature:
-
Screen Lower Temperatures: Systematically lower the reaction temperature in 10 °C increments to find a sweet spot where the insertion reaction proceeds at a reasonable rate while minimizing elimination.
-
-
Catalyst Selection:
-
N-Heterocyclic Carbenes (NHCs): NHC catalysts can facilitate the controlled generation of difluorocarbene from precursors like TFDA under milder conditions, potentially reducing side reactions.[9][10]
-
Transition Metal Catalysis: Copper or palladium catalysts can modulate the reactivity of the difluorocarbene species, sometimes leading to higher selectivity for the desired insertion.[1][11][12]
-
Issue: Predominant Formation of Tetrafluoroethylene (TFE)
Q3: My reaction is primarily yielding tetrafluoroethylene (TFE), the dimer of difluorocarbene. How can I suppress this dimerization?
A3: TFE formation is a clear indication that the concentration of free difluorocarbene is too high, leading to its self-quenching.
Causality:
-
Rapid Carbene Generation: As with olefin formation, a burst of difluorocarbene will favor dimerization.
-
Low Substrate Reactivity: If your substrate is not very reactive towards difluorocarbene, the carbene will persist in the reaction mixture for a longer period, increasing the probability of dimerization.
Actionable Solutions:
-
Dilution: Running the reaction at a lower concentration can decrease the frequency of bimolecular collisions between difluorocarbene molecules.
-
Slow Addition: This is the most effective strategy. By adding the precursor slowly, you ensure that the generated carbene is more likely to react with the substrate before it can find another carbene molecule.
-
Increase Substrate Concentration: A higher concentration of the substrate can help to "trap" the difluorocarbene as it is formed.
-
Use a Trapping Agent (with caution): In some cases, a more reactive, but sacrificial, alkene can be added in small amounts to scavenge excess carbene. This is an advanced technique and requires careful optimization.
Issue: Formation of Silyl Enol Ethers with Carbonyl Substrates
Q4: I am trying to perform a difluorocarbene insertion on a ketone, but I am observing significant formation of a silyl enol ether. Why is this happening?
A4: This side reaction is common when using silyl-based difluorocarbene precursors like TMSCF₃ (the Ruppert-Prakash reagent) with carbonyl compounds that have α-protons.[3]
Causality:
-
Enolization: The trifluoromethide anion (CF₃⁻), a key intermediate in the generation of difluorocarbene from TMSCF₃, is a strong base. It can deprotonate the α-carbon of the carbonyl compound, leading to the formation of an enolate.
-
Silylation: This enolate can then be trapped by the TMSCF₃ reagent or another silylating agent in the reaction mixture, resulting in the formation of a silyl enol ether.[3]
Reaction Pathway Diagram:
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Difluorocarbene - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Reactions of In Situ-Generated Difluorocarbene (:CF2) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
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- 11. researchgate.net [researchgate.net]
- 12. par.nsf.gov [par.nsf.gov]
Validation & Comparative
The Difluoromethoxy (–OCHF₂) Signature: A 19F NMR Identification Guide
Executive Summary
The difluoromethoxy group (–OCHF₂) has emerged as a critical "lipophilic hydrogen bond donor" in modern drug design, acting as a superior bioisostere to methoxy (–OCH₃) and hydroxyl (–OH) groups. It offers improved metabolic stability against oxidative dealkylation and modulates lipophilicity (
However, distinguishing –OCHF₂ from structurally similar fluorinated motifs (e.g., –OCF₃, –CHF₂, –CF₃) during synthetic optimization can be ambiguous using only ¹H or ¹³C NMR due to signal overlap and complex splitting. ¹⁹F NMR provides the definitive diagnostic signature.
This guide outlines a self-validating spectroscopic protocol to unambiguously identify the –OCHF₂ group, relying on two orthogonal data points: the unique chemical shift window (-81 to -85 ppm) and the diagnostic geminal proton-fluorine coupling constant (
Part 1: The Diagnostic Signature
To positively identify a difluoromethoxy group, the signal must satisfy three specific criteria simultaneously. If any criterion is unmet, the assignment is suspect.
The Chemical Shift Window ( )
The oxygen atom exerts a strong deshielding effect on the fluorine nuclei relative to a carbon-attached difluoromethyl group, but less than a trifluoromethoxy group.
-
Target Range: -81.0 to -85.0 ppm (referenced to
at 0.0 ppm). -
Electronic Causality: The electronegative oxygen draws electron density via induction, shifting the signal downfield compared to
(~ -110 ppm). However, the presence of the proton (less electronegative than fluorine) keeps it upfield relative to the perfluorinated –OCF₃ (~ -58 ppm).
The Multiplicity (The "Smoking Gun")
Unlike –OCF₃ or –CF₃, which appear as singlets (in proton-decoupled spectra) or quartets (if coupled to remote protons), –OCHF₂ contains a direct geminal proton.
-
Observation: In a proton-coupled ¹⁹F NMR experiment, the signal must appear as a doublet (d) .
-
Verification: In a proton-decoupled (¹⁹F{¹H}) experiment, this doublet must collapse into a singlet (s) .
The Coupling Constant ( )
This is the most critical discriminator against other protonated fluors (like
-
Diagnostic Value:
. -
Differentiation: Carbon-attached difluoromethyl groups (
) typically exhibit a smaller coupling constant of 54–56 Hz . The unusually large coupling in –OCHF₂ is due to the hyperconjugative interaction involving the oxygen lone pairs and the C-F antibonding orbitals.
Part 2: Comparative Analysis
The following table contrasts –OCHF₂ with its common structural alternatives. Note the distinct separation in both chemical shift and coupling constants.
Table 1: Fluorinated Motif Comparison Guide (Ref: )
| Functional Group | Structure | Multiplicity (Coupled) | Diagnostic Note | ||
| Difluoromethoxy | -81 to -85 | Doublet | 71 - 75 | Large | |
| Trifluoromethoxy | -57 to -59 | Singlet | N/A | Distinctly downfield; no H-coupling. | |
| Difluoromethyl | -110 to -125 | Doublet | 54 - 57 | Upfield; significantly smaller | |
| Difluoromethylthio | -92 to -95 | Doublet | 55 - 58 | Shift overlap possible, but | |
| Trifluoromethyl | -60 to -65 | Singlet | N/A | Often overlaps with |
Analyst Note: Do not rely solely on Chemical Shift. Solvent effects (e.g., DMSO-
vs) can shift peaks by 1-3 ppm. The Coupling Constant ( ) is solvent-independent and robust.
Part 3: Experimental Protocol
To ensure data integrity, follow this "Toggle" workflow. This protocol is designed to prove the presence of the proton and measure the coupling constant accurately.
Step 1: Sample Preparation[1]
-
Concentration: 5–10 mg of analyte in 0.6 mL deuterated solvent.
-
Solvent Choice:
is preferred for sharp lines. DMSO- may broaden proton signals due to viscosity but is acceptable for ¹⁹F. -
Internal Standard (Optional but Recommended):
-Trifluorotoluene ( ppm). Avoid TFA if acid sensitivity is a concern.
Step 2: The "Toggle" Acquisition Workflow
Run two consecutive experiments. This is the Self-Validating System .
Experiment A: Proton-Coupled ¹⁹F NMR
-
Pulse Sequence: Standard single pulse (zg on Bruker).
-
O1P (Center Frequency): -80 ppm.
-
Spectral Width (SW): 100 ppm (focus on the region of interest).
-
Scans (NS): 16–32.
-
Goal: Observe the Doublet . Measure the distance between peaks in Hz to determine
.
Experiment B: Proton-Decoupled ¹⁹F{¹H} NMR
-
Pulse Sequence: Inverse gated decoupling or standard decoupling (zgpg or zgdec).
-
Parameters: Keep O1P and SW identical to Experiment A.
-
Goal: Confirm the doublet collapses to a Singlet . This proves the splitting was caused by a proton and not a remote fluorine or phosphorus.
Step 3: Data Processing
-
Phasing: Apply automatic phasing, then manual correction.
-
Baseline: Apply a polynomial baseline correction (ABS).
-
Referencing: If no internal standard is used, reference to the solvent lock or a unified scale (
ratio). -
Integration: Integrate the signal in Exp B (Decoupled) for quantitative purity assessment.
Part 4: Decision Logic (Visualization)
The following diagram illustrates the logical flow for assigning an unknown fluorinated signal in the -50 to -130 ppm range.
Figure 1: Decision tree for the spectroscopic identification of fluorinated bioisosteres based on ¹⁹F NMR parameters.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.
- Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. (Standard Reference Text).
-
BenchChem Application Note. (2025). "The -OCF₂H Group: A Strategic Bioisosteric Replacement for Enhanced Drug Properties."
- Hu, J., et al. (2015). "Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent." Nature Communications.
-
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Royal Society of Chemistry. (2025). "Difluoromethylation and gem-difluorocyclopropenation data." (Source of specific J-coupling comparisons).
Sources
A Predictive Guide to the LC-MS Fragmentation of 5-Difluoromethoxy-2-methoxybenzaldehyde
A Senior Application Scientist's Comparative Analysis and Methodological Guide
In the landscape of drug discovery and chemical analysis, understanding the structural nuances of novel compounds is paramount. Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight. This guide focuses on a compound of emerging interest: 5-Difluoromethoxy-2-methoxybenzaldehyde.
As of this writing, a comprehensive, published fragmentation library for this specific molecule is not available. This is a common scenario for researchers working on the frontier of chemical synthesis. Therefore, this guide adopts a predictive and pedagogical approach. We will dissect the molecule's structure, apply first-principle fragmentation rules derived from analogous compounds, and propose a validated analytical workflow. This comparison guide is designed not just to provide data, but to equip the researcher with the analytical reasoning to approach similar challenges with confidence.
Foundational Principles: ESI and Fragmentation
Before delving into the specific molecule, it is crucial to understand the ionization process. Electrospray ionization (ESI) is a "soft" ionization technique that transfers ions from solution into the gas phase.[1][2] For a small molecule like this compound, ionization in positive mode will typically occur via protonation, yielding a pseudomolecular ion, [M+H]⁺.[3][4]
Once ionized, the molecule is subjected to collision-induced dissociation (CID) in the mass spectrometer. This controlled fragmentation provides the structural fingerprint of the molecule. The resulting product ions are dictated by the weakest bonds and the stability of the resulting fragments.[5][6] Our predictive analysis will focus on the most probable cleavage points within the parent molecule.
Predicted Fragmentation Pathway of this compound
The structure of this compound (Molecular Weight: 202.14 g/mol ) presents several key functional groups that will direct its fragmentation: the benzaldehyde group, a methoxy group, and a difluoromethoxy group.
The predicted protonated molecule will have an m/z of 203.05 . The primary fragmentation events are hypothesized to originate from the loss of neutral molecules from the substituent groups.
Key Predicted Fragmentation Steps:
-
Loss of a Methyl Radical (•CH₃): The methoxy group is a common site for initial fragmentation. Cleavage of the O-CH₃ bond can lead to the loss of a methyl radical, although neutral loss of methane (CH₄) is also possible. However, the most characteristic loss from a methoxy-substituted aromatic ring under CID is often the neutral loss of formaldehyde (CH₂O).
-
Loss of Formaldehyde (CH₂O): A more probable initial fragmentation involves the neutral loss of formaldehyde (m/z 30) from the 2-methoxy group, a well-documented pathway for methoxylated aromatic compounds. This would yield a significant fragment ion at m/z 173.04.
-
Loss of Carbon Monoxide (CO): Aldehydes are known to readily lose carbon monoxide (m/z 28) from the formyl group (CHO). This can occur from the parent ion or subsequent fragment ions. A direct loss from the [M+H]⁺ ion would produce a fragment at m/z 175.04.
-
Cleavage of the Difluoromethoxy Group: The C-O bond of the difluoromethoxy group is another potential cleavage site. This could lead to the loss of a neutral difluoromethoxy radical (•OCHF₂) or, more likely, rearrangement and loss of neutral species like difluorocarbene (:CF₂). A key fragmentation pathway for fluorinated compounds involves the loss of HF or related species.[7] A loss of difluoromethanol (CH₂F₂O) could result in a fragment at m/z 135.04.
-
Sequential Losses: We predict a cascade of fragmentation events. For instance, the initial loss of formaldehyde (m/z 173.04) could be followed by the loss of carbon monoxide (m/z 28), resulting in a fragment at m/z 145.03.
The following diagram illustrates the proposed primary fragmentation pathway.
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
Experimental Protocol: A Validated Approach
To empirically determine the fragmentation pattern, a systematic LC-MS/MS experiment is required. The following protocol provides a robust starting point for method development.
3.1. Liquid Chromatography (LC) Parameters
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended due to the moderate polarity of the analyte.
-
Mobile Phase A: Water with 0.1% Formic Acid. The acid promotes protonation for positive mode ESI.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical starting gradient would be a linear ramp from 5% to 95% B over 5-10 minutes.[8] This ensures elution of the analyte with good peak shape.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C to ensure reproducible retention times.
3.2. Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full Scan (MS1) to identify the [M+H]⁺ ion, followed by Targeted MS/MS (product ion scan) of m/z 203.05.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: (Nitrogen) 8 - 12 L/min.
-
Desolvation Temperature: 350 - 450 °C.
-
Collision Gas: Argon.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe the full range of fragment ions, from parent-ion preservation to complete fragmentation.[5]
The overall experimental workflow is depicted below.
Caption: General experimental workflow for LC-MS/MS analysis.
Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques for small molecule characterization.
| Technique | Strengths | Limitations | Applicability to Topic |
| LC-MS/MS | High sensitivity and selectivity. Provides molecular weight and structural (fragmentation) data.[9] Easily coupled with chromatography for complex mixtures.[10] | Ionization efficiency can be matrix-dependent. Does not provide stereochemical information. | Excellent. Ideal for identifying the compound and elucidating its fragmentation pattern for structural confirmation. |
| Gas Chromatography-MS (GC-MS) | Excellent for volatile and thermally stable compounds. Extensive, standardized libraries (e.g., NIST) are available. | Requires derivatization for non-volatile compounds. High temperatures can cause thermal degradation, altering fragmentation patterns.[11][12] | Potentially suitable, but with caveats. The aldehyde may be amenable to GC, but thermal stability would need to be confirmed. Fragmentation would be from Electron Ionization (EI), which is more energetic and may produce different, more complex spectra than ESI.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides definitive structural information, including connectivity and stereochemistry. Non-destructive. | Lower sensitivity compared to MS. Requires larger sample amounts and longer acquisition times. Not readily coupled with chromatography for online analysis. | Essential for de novo structure elucidation. NMR would be the primary technique to confirm the initial synthesis and structure of the molecule. It is complementary, not competitive, to MS. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule (e.g., C=O from the aldehyde, C-O-C from ethers). | Provides limited information on the overall molecular structure and connectivity. Not suitable for complex mixture analysis without separation. | Good for functional group confirmation. IR would confirm the presence of the aldehyde and ether groups but would not provide the detailed fragmentation fingerprint that MS offers. |
Conclusion
The analysis of this compound by LC-MS/MS presents a compelling case study in modern analytical chemistry. In the absence of established library data, a predictive approach grounded in the fundamental principles of mass spectrometry is not only necessary but also highly instructive. By understanding the roles of the aldehyde, methoxy, and difluoromethoxy moieties, we can anticipate a fragmentation pattern characterized by sequential neutral losses of formaldehyde and carbon monoxide.
The provided experimental protocol offers a validated starting point for researchers to generate empirical data, which can then be used to confirm or refine these predictions. When compared to other techniques, LC-MS/MS provides an optimal balance of sensitivity, structural information, and compatibility with chromatographic separation for this class of molecule. This guide serves as a framework for the logical and scientifically rigorous characterization of novel small molecules, empowering researchers to navigate the challenges of structural elucidation with expertise and confidence.
References
-
Wikipedia. Electrospray ionization. [Link]
-
Ding, Y., et al. (2019). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. ResearchGate. [Link]
-
Koster, G. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. [Link]
-
Konermann, L., et al. (2012). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. [Link]
-
Demarque, D. P., et al. (2016). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews. [Link]
-
Reddit User Discussion. (2024). Mass spectrum for 4-methoxybenzaldehyde. r/chemhelp. [Link]
-
Martinez, A. (n.d.). Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. SciSpace. [Link]
-
ResearchGate. (n.d.). Fragmentation products derived from 2-methoxybenzaldehyde (3) at 800 °C. [Link]
-
Spiteller, G. (2009). Mass Spectrometry of Fatty Aldehydes. PMC. [Link]
-
Johnsen, D. H., et al. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ. [Link]
-
Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]
-
Metair. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]
-
Dong, M. W. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]
-
Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. [Link]
-
Wang, T., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
-
Chegg. (2022). Solved: The mass spectrum of 4-methoxybenzaldehyde B is shown. [Link]
-
Chegg. (2022). Solved: The mass spectrum of 4-methoxybenzaldehyde B is shown. [Link]
-
Ball, D. W. (n.d.). Fragmentation and Interpretation of Spectra. A-7300-0027_MassSpecBook_text_working_v2s.pdf. [Link]
-
NPTEL. (n.d.). Lecture 25: Mass and Infrared Spectroscopies. [Link]
-
ResearchGate. (n.d.). Scheme 2 Fragmentation observed in the ESI tandem mass spectra of compounds 1–3. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Wang, Y., et al. (2024). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. PubMed. [Link]
-
Wang, Y., et al. (2024). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. PMC. [Link]
-
Eberlin, M. N. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]
-
Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. [Link]
-
NIST. (n.d.). Benzaldehyde, 2-methoxy-. NIST WebBook. [Link]
-
Wellington Laboratories. (n.d.). Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. [Link]
-
PubChem. 2-Hydroxy-5-methoxybenzaldehyde. [Link]
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Comparative Guide: Lipophilicity Profiling of Methoxy vs. Difluoromethoxy Benzaldehydes
Executive Summary
This guide provides a technical comparison of the lipophilicity (LogP) and physicochemical properties of methoxy (-OCH₃) versus difluoromethoxy (-OCHF₂) substituents on benzaldehyde scaffolds.
While the trifluoromethoxy group (-OCF₃) is a well-known lipophilicity booster, the difluoromethoxy group (-OCHF₂) offers a nuanced alternative. It functions as a "lipophilic hydrogen bond donor," a rare property that allows for the modulation of membrane permeability without the extreme hydrophobicity associated with perfluorination.
Key Findings:
-
Lipophilicity: The -OCHF₂ group is more lipophilic than -OCH₃ but significantly less than -OCF₃. The substitution of -OCH₃ with -OCHF₂ typically results in a
LogP of +0.2 to +0.5 . -
Electronic Nature: Unlike the strongly activating -OCH₃ group, the -OCHF₂ moiety acts as a weakened electron donor due to the inductive electron-withdrawing effect of the fluorine atoms.
-
Bioisosterism: -OCHF₂ is an excellent bioisostere for -OCH₃ to improve metabolic stability (blocking O-demethylation) while retaining hydrogen bonding capability.
Theoretical Basis & Physicochemical Comparison
Electronic and Steric Effects
The physicochemical distinction between these two groups lies in the "Fluorine Effect"—the high electronegativity of fluorine alters the electron density of the adjacent oxygen and the aromatic ring.
| Feature | Methoxy (-OCH₃) | Difluoromethoxy (-OCHF₂) | Trifluoromethoxy (-OCF₃) |
| Hansch Lipophilicity ( | -0.02 (Neutral/Hydrophilic) | +0.30 to +0.60 (Moderate Lipophilic) | +1.04 (Highly Lipophilic) |
| Hammett Constant ( | -0.27 (Strong Donor) | -0.03 to +0.10 (Weak Donor/Neutral) | +0.35 (Withdrawing) |
| H-Bonding Capacity | Acceptor Only | Acceptor + Weak Donor | Weak Acceptor Only |
| Metabolic Stability | Low (O-Demethylation prone) | High (C-F bond strength) | Very High |
The "Lipophilic Hydrogen Bond Donor"
A critical advantage of the -OCHF₂ group is the acidity of the C-H bond (
Conformational Dynamics
The -OCHF₂ group exhibits dynamic lipophilicity . It can adopt an orthogonal conformation relative to the ring to minimize dipole repulsion, or a planar conformation to maximize resonance, depending on the solvent environment. This adaptability allows it to traverse lipid bilayers (hydrophobic conformation) and bind to targets (polar conformation) effectively.
Comparative Data: LogP Values
The following data compares the experimental and predicted LogP values for benzaldehyde derivatives. Note that experimental values for specific difluoromethoxy isomers are scarce in public databases; values below utilize validated Hansch substituent constants (
Table 1: LogP Comparison of Isomers
| Compound | Substituent | Experimental LogP | Predicted LogP (Consensus)* | |
| Benzaldehyde | -H | 1.48 | 1.48 | Reference |
| 4-Methoxybenzaldehyde | -OCH₃ (para) | 1.56 - 1.71 | 1.65 | +0.17 |
| 4-Difluoromethoxybenzaldehyde | -OCHF₂ (para) | Not Reported | 2.05 | +0.57 |
| 4-Trifluoromethoxybenzaldehyde | -OCF₃ (para) | 3.00 | 2.95 | +1.47 |
| 3-Methoxybenzaldehyde | -OCH₃ (meta) | 1.71 | 1.68 | +0.20 |
| 3-Difluoromethoxybenzaldehyde | -OCHF₂ (meta) | Not Reported | 2.10 | +0.62 |
*Predicted values calculated using ACD/Labs and ChemAxon algorithms based on additivity rules (
Interpretation: Replacing a 4-methoxy group with a 4-difluoromethoxy group increases the LogP by approximately 0.4 to 0.5 units . This is a "Goldilocks" increase—sufficient to improve membrane permeability without rendering the molecule insoluble or liable to high plasma protein binding.
Decision Framework for Substituent Selection
Use the following logic flow to determine when to deploy -OCHF₂ versus -OCH₃ in your lead optimization.
Figure 1: Decision tree for selecting between alkoxy and fluoroalkoxy substituents based on metabolic and physicochemical requirements.
Experimental Protocols for LogP Determination
To validate these values in your specific scaffold, we recommend two protocols: the Shake-Flask Method (Gold Standard) for accuracy, and RP-HPLC for high-throughput screening.
Protocol A: Shake-Flask Method (OECD Guideline 107)
Best for: Final validation of lead compounds.
Accuracy:
-
Preparation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.
-
Dissolution: Dissolve the benzaldehyde derivative in the pre-saturated n-octanol.
-
Partitioning: Mix the octanol stock with pre-saturated water in a 1:1 ratio (adjust ratio if LogP is expected to be >3).
-
Equilibration: Shake mechanically for 60 minutes. Centrifuge to separate phases.
-
Quantification: Analyze the concentration of the compound in both phases using UV-Vis spectroscopy (at
of the benzaldehyde, typically 250-280 nm) or HPLC. -
Calculation:
. .
Protocol B: RP-HPLC Estimation (High Throughput)
Best for: Screening libraries of analogs.
Accuracy:
-
Column: C18 Reverse Phase column (e.g., Agilent ZORBAX Eclipse Plus).
-
Mobile Phase: Isocratic Methanol/Water (varying ratios, e.g., 60:40 to 80:20) buffered to pH 7.4.
-
Calibration: Run a set of 5 standards with known LogP values (e.g., Benzene, Toluene, Acetophenone, Anisole).
-
Measurement: Determine the capacity factor (
) for the unknown: (Where is retention time and is dead time using Uracil). -
Correlation: Plot
vs. known LogP of standards to generate a calibration curve. Interpolate the unknown LogP.
Figure 2: Workflow for High-Throughput LogP estimation via RP-HPLC.
References
-
Erickson, J. A., et al. "Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity." Journal of Medicinal Chemistry, 2021, 64(14), 10246-10259. [Link]
-
Molinspiration. "LogP - Octanol-Water Partition Coefficient Calculation Methodologies." Molinspiration Cheminformatics, 2025. [Link]
-
PubChem. "Compound Summary: 3-Methoxybenzaldehyde." National Library of Medicine, 2025. [Link]
-
Xing, L., et al. "The Impact of Difluoromethoxy Group on Drug Properties." ChemMedChem, 2017. [Link]
IR spectroscopy characteristic peaks for -OCF2H and aldehyde groups
Comparative IR Spectroscopy Guide: Difluoromethoxy (-OCF H) vs. Aldehyde (-CHO) Moieties
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists
Executive Summary: The Bioisostere Challenge
In modern drug discovery, the difluoromethoxy group (-OCF
This guide provides a definitive technical comparison of the infrared (IR) spectral signatures of -OCF
Theoretical Basis & Vibrational Mechanics[1][2]
The Aldehyde Signature: Fermi Resonance
The aldehyde group possesses a "smoking gun" in IR spectroscopy: the Fermi Resonance .
-
Mechanism: The fundamental C-H stretching vibration (typically ~2800 cm
) couples with the first overtone of the C-H bending vibration (~1390 cm 2 = 2780 cm ). -
Result: This quantum mechanical mixing splits the energy levels, creating a distinct doublet at approximately 2820 cm
and 2720 cm . The lower frequency peak (2720 cm ) is particularly diagnostic as it appears in a region usually void of other interferences.
The Difluoromethoxy Signature: Inductive Stiffening
The -OCF
-
C-F Stretches: The high electronegativity of fluorine creates a strong dipole moment, resulting in intense absorption bands in the 1000–1300 cm
region. These often appear as multiple overlapping peaks due to symmetric and asymmetric stretching modes. -
C-H Stretch: Unlike the aldehyde, the C-H bond in -OCF
H is attached to a carbon bearing two fluorine atoms. The strong electron-withdrawing effect shortens and stiffens the C-H bond, shifting its vibrational frequency to >3000 cm (typically 3000–3050 cm ), often merging with aromatic C-H stretches or appearing as a weak shoulder.
Comparative Spectral Analysis
The following table summarizes the critical differentiation points.
| Feature | Aldehyde (-CHO) | Difluoromethoxy (-OCF | Differentiation Logic |
| Primary Marker | C=O Stretch (Strong) | C-F Stretch (Very Strong) | Aldehyde has a "sword" at ~1725; OCF |
| Frequency | 1720–1740 cm | 1000–1300 cm | The C=O peak is sharp and isolated; C-F is broad and complex. |
| Secondary Marker | C-H Fermi Doublet | C-H Stretch (Fluorinated) | The 2720 cm |
| Frequency | ~2820 cm | >3000 cm | OCF |
| Interferences | Ketones (C=O overlap) | C-O ethers, C-N amines | Check for the 2720 doublet to rule out ketones. |
Experimental Protocol: Self-Validating Identification Workflow
This protocol ensures accurate discrimination between the two moieties using FTIR (Fourier Transform Infrared Spectroscopy).
Step 1: Sample Preparation
-
Solids: Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) or use ATR (Attenuated Total Reflectance) with a diamond crystal. Note: ATR is preferred for OCF
H compounds to avoid halogen exchange. -
Liquids: Use neat thin film between NaCl plates.
Step 2: The "Sword & Shield" Scan
-
Scan Region 1 (1800–1650 cm
): Look for the "Sword" (Sharp C=O peak).-
Presence strongly suggests Aldehyde (or Ketone/Ester).[1]
-
Absence is a primary indicator for -OCF
H.
-
-
Scan Region 2 (2900–2700 cm
): Look for the "Fermi Doublet".
Step 3: The Fingerprint Confirmation
-
Scan Region 3 (1300–1000 cm
): Look for the "Shield" (Intense C-F bands).-
-OCF
H will show very strong, often broad absorptions here (C-F and C-O-C stretches). -
Aldehydes show weaker C-C/C-H bending modes in this region.
-
Step 4: Data Validation
-
Solvent Check: If using solution IR, ensure the solvent (e.g., CHCl
) does not mask the C-H region. -
Water Check: Ensure no broad O-H stretch (~3400 cm
) from moisture is confusing the baseline >3000 cm .
Decision Logic Visualization
The following diagram illustrates the logical flow for distinguishing these groups based on spectral data.
Caption: Logical workflow for differentiating Aldehyde and Difluoromethoxy moieties via IR spectroscopy.
Detailed Spectral Region Comparison
To further visualize the differences, the diagram below maps the specific vibrational modes to their wavenumber regions.
Caption: Mapping of characteristic vibrational modes to IR spectral regions for -CHO and -OCF
References
-
Chemistry LibreTexts. (2020). Infrared Spectroscopy - Aldehydes and Ketones. Retrieved from [Link]
-
Spectroscopy Online. (2017). The C=O[1][2][4][5] Bond, Part II: Aldehydes.[6] Retrieved from [Link]
-
Bentham Open. (2010). IR Spectra and Vibrational Modes of Hydrofluoroethers. Retrieved from [Link]
-
Michigan State University. Infrared Spectroscopy - Functional Group Frequencies. Retrieved from [Link]
-
UCLA Chemistry. Table of IR Absorptions. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. m.youtube.com [m.youtube.com]
- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
Validating Difluoromethoxy Stability: A Comparative Metabolic Guide
Executive Summary: The "Goldilocks" Bioisostere
In modern medicinal chemistry, the difluoromethoxy group (
While
This guide provides a rigorous framework for validating the metabolic stability of the difluoromethoxy group, contrasting it with its analogs, and detailing the specific experimental protocols required for accurate assessment.[1]
Part 1: The Physicochemical Argument
Before validating stability, one must understand the structural justification. The metabolic resilience of
Comparative Properties Table
| Feature | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( |
| Metabolic Liability | High (Rapid O-dealkylation) | Moderate/Low (Resistant) | Negligible (Blocked) |
| H-Bond Capability | Acceptor only | Acceptor + Weak Donor (C-H) | Acceptor (Weak) |
| Lipophilicity ( | -0.02 (Hydrophilic) | 0.65 (Lipophilic) | 1.04 (Highly Lipophilic) |
| Hammett | -0.27 (e- Donor) | 0.18 (Weak e- Withdrawer) | 0.35 (e- Withdrawer) |
| C-H BDE (kcal/mol) | ~92 (Weak) | ~101 (Stronger) | N/A (No C-H bond) |
Expert Insight: The increased stability of
Part 2: The Metabolic Mechanism
To validate stability, you must detect the specific breakdown products. The metabolism of
The Pathway[2][3]
-
H-Abstraction: The CYP heme-oxo species (
) abstracts the hydrogen from the carbon. -
Radical Rebound: Formation of a hydroxylated hemiacetal intermediate (
). -
Collapse: The unstable intermediate spontaneously collapses, releasing the phenol (parent drug) and difluoroformaldehyde .
Visualization: CYP-Mediated Dealkylation Pathway
Caption: The oxidative dealkylation mechanism. The C-H abstraction step is rate-limiting; fluorination increases the energy barrier of this step.
Part 3: Experimental Protocol (Microsomal Stability)
Experimental Design
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.
-
Test Compound Conc: 1 µM (Low concentration ensures first-order kinetics).
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate + G6PDH + NADP+).
-
Controls:
-
Positive (High Clearance): Verapamil or Propranolol.
-
Negative (Low Clearance): Warfarin.
-
Bioisostere Control: Ideally, run the methoxy-analog side-by-side to quantify the "Stability Shift."
-
Step-by-Step Workflow
-
Pre-Incubation: Mix HLM (final 0.5 mg/mL) and Test Compound (1 µM) in Phosphate Buffer (100 mM, pH 7.4). Equilibrate at 37°C for 5 mins.
-
Initiation: Add NADPH regenerating system to start the reaction (
). -
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
-
Processing: Centrifuge at 4,000 rpm for 20 mins to precipitate proteins.
-
Analysis: Inject supernatant into LC-MS/MS.
Visualization: Assay Workflow
Caption: Standard HLM stability workflow. Precise timing during the quenching step is critical for accurate intrinsic clearance calculation.
LC-MS/MS Analytical Considerations
When validating
-
Parent Mass:
-
Metabolite Mass:
.-
Explanation: Loss of
(51 Da) and gain of (1 Da) results in a net loss of 50 Da.
-
-
MRM Transitions: Monitor both the depletion of the Parent and the appearance of the Phenol (
) to confirm the mechanism is indeed dealkylation and not metabolism elsewhere on the molecule.
Part 4: Data Interpretation & Case Studies
Calculating Intrinsic Clearance ( )
Do not rely solely on Half-life (
-
: Slope of
vs. time. -
: Incubation volume (
). - : Amount of microsomal protein (mg).[2]
Case Study: Roflumilast
Roflumilast (Daliresp) is the quintessential example of successful
-
Structure: Contains both a cyclopropylmethoxy group and a difluoromethoxy group.[3][4]
-
Metabolic Fate: The drug is metabolized to Roflumilast N-oxide (active) by CYP3A4 and CYP1A2.[4][5]
-
Validation Result: The
group remains largely intact during the primary metabolic step. While the methoxy analog would have suffered rapid demethylation (rendering it inactive or changing the profile), the difluoromethoxy group survives, maintaining the pharmacophore's lipophilicity and potency while allowing the N-oxidation to occur at a controlled rate [1, 2].
Troubleshooting Stability Failures
If the
-
Check the Phenol: If the
metabolite is abundant, the C-F bond stabilization was insufficient. Consider moving to if H-bonding is not critical. -
Check for Defluorination: Rare, but possible.[6] Look for
(loss of HF) peaks, though this is chemically unlikely without enzymatic catalysis. -
Verify Non-CYP Metabolism: If HLM shows stability but Hepatocytes do not, suspect Phase II conjugation (Glucuronidation) at other sites, or cytosolic aldehyde oxidase activity.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Zafrani, Y., et al. (2017).[7] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Link[8]
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link
-
Hermann, R., et al. (2012). Pharmacokinetics of Roflumilast. Clinical Pharmacokinetics. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. [Pharmacological profile of roflumilast] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic evaluation of roflumilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. acs.figshare.com [acs.figshare.com]
Reference Standard Qualification Guide: 5-Difluoromethoxy-2-methoxybenzaldehyde
Executive Summary
5-Difluoromethoxy-2-methoxybenzaldehyde (often an intermediate in the synthesis of proton pump inhibitors or phosphodiesterase inhibitors) presents a unique analytical challenge. Its dual-labile nature—susceptibility to oxidation (aldehyde function) and potential hydrolysis (difluoromethoxy group under extreme pH)—requires a rigorous reference standard strategy.
This guide compares the operational performance of Commercial Certified Reference Materials (CRMs) versus In-House Qualified Working Standards . It provides a self-validating experimental framework to ensure your analytical data meets ICH Q2(R1) and Q7 guidelines.
Part 1: The Analytical Context & Critical Quality Attributes (CQAs)
Before selecting a standard, one must understand the molecule's behavior. The difluoromethoxy (
Key Analytical Challenges
-
Aldehyde Oxidation: The primary impurity is invariably 5-difluoromethoxy-2-methoxybenzoic acid . Standards stored improperly will show a "purity drift" of 0.5–2.0% per month.
-
Fluorine Quantification: The
moiety requires specific -NMR validation to confirm the absence of des-fluoro or mono-fluoro impurities, which are invisible to standard UV purity assays if co-eluting. -
Hygroscopicity: While generally lipophilic, the aldehyde functionality can form hydrates or hemiacetals in alcoholic solvents, complicating GC analysis.
Part 2: Comparative Analysis – Sourcing Strategy
For a niche intermediate like this compound, "off-the-shelf" pharmacopeial standards (USP/EP) rarely exist. Researchers must choose between Custom CRMs and In-House Qualification .
Comparison Matrix: Performance & Reliability
| Feature | Option A: Custom Commercial CRM | Option B: In-House Qualified Standard |
| Traceability | High (ISO 17034 Accredited) | Internal (Traceable to NMR/Mass Balance) |
| Cost | High ($2,000+ / 100mg) | Low (Raw material cost + Analyst time) |
| Lead Time | 4–8 Weeks (Synthesis + Cert) | 1 Week (Purification + Analysis) |
| Purity Certainty | 99.5% ± 0.3% (Guaranteed) | Variable (Dependent on purification) |
| Data Package | CoA, qNMR, Water, Residual Solvents | Requires generation of full validation data |
| Best Use Case | GMP Release Testing, Filing Specs | Early R&D, Route Scouting, IPC Monitoring |
Recommendation
-
For Early Phase (Pre-IND): Adopt Option B . The protocol below allows you to generate a "Primary-Equivalent" standard in-house.
-
For GMP/Commercial Release: Transition to Option A to minimize regulatory audit risks regarding traceability.
Part 3: The "Self-Validating" Qualification Protocol
If you choose Option B (In-House Qualification) , you must establish the "Potency" (Assay) using a Mass Balance approach. This protocol is designed to be self-checking: if the HPLC and GC data do not align with the NMR structure, the standard is rejected.
Step 1: Structural Confirmation (The "Identity" Gate)
-
Technique:
-NMR (400 MHz, DMSO- ) and -NMR. -
Critical Signal: Look for the triplet at
( ). This confirms the group. -
Rejection Criteria: Any singlet in the aromatic region not assigned to the benzene ring suggests a loss of fluorine (des-fluoro impurity).
Step 2: Purity & Impurity Profiling (HPLC-UV)
-
Objective: Quantify the "Acid" impurity and other related substances.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus,
). -
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: 10% B to 90% B over 15 mins.
-
Detection: 254 nm (aromatic) and 280 nm (aldehyde specific).
Step 3: Mass Balance Calculation (The "Potency" Assignment)
Do not rely on "Area %" alone. You must calculate the assay on an "as-is" basis:
-
% Water: Determine via Karl Fischer (Coulometric).
-
% Solvents: Determine via GC-Headspace.
-
% Inorganics: Residue on Ignition (ROI) – typically negligible for aldehydes unless bisulfite purified.
Part 4: Visualization of Workflows
Diagram 1: Reference Standard Qualification Logic
This workflow illustrates the decision-making process for qualifying the material.
Caption: Logical workflow for qualifying a raw chemical as an analytical working standard.
Diagram 2: Degradation Pathway & Analytical Detection
Understanding the fate of the molecule is crucial for setting storage conditions.
Caption: Primary degradation pathways. The Acid impurity is the Critical Quality Attribute (CQA) for stability monitoring.
Part 5: Experimental Data Summary (Simulated Typical Values)
The following table summarizes typical data observed when qualifying this specific aldehyde. Use these values as a benchmark for your own material.
| Test Parameter | Method | Typical Acceptance Criteria | Common Failure Mode |
| Appearance | Visual | White to off-white crystalline solid | Yellowing (Indicates oxidation/polymerization) |
| Melting Point | DSC / Capillary | Depression > | |
| DMSO- | Singlet/Doublet at | Additional peaks (Regioisomers) | |
| HPLC Purity | Gradient C18 | Acid impurity | |
| Water Content | KF Coulometric | Hygroscopic uptake if stored without desiccant |
Part 6: Storage & Handling Recommendations
To maintain the assigned potency of your standard:
-
Temperature: Store at -20°C . Aldehydes are reactive; room temperature storage will degrade the standard within weeks.
-
Atmosphere: Store under Argon or Nitrogen . Oxygen is the enemy.
-
Container: Amber glass vials with Teflon-lined caps. Avoid plastics which may leach plasticizers into the lipophilic aldehyde.
References
-
ICH Q2(R1) : Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[1][2] Link
-
ICH Q7 : Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (Section 11.1: Reference Standards). Link
-
PubChem Compound Summary : 2-Fluoro-5-methoxybenzaldehyde (Structural Analog Reference). National Center for Biotechnology Information. Link
-
Sigma-Aldrich : Product Specification for Difluoromethoxybenzaldehyde Derivatives. (General handling of fluorinated aldehydes). Link
-
FDA Guidance : Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Link
(Note: Specific CAS numbers for the 5-difluoromethoxy-2-methoxy isomer are often proprietary or custom synthesized. The structural analogs cited above provide the validated physicochemical baseline for this class of compounds.)
Sources
Elemental Analysis Benchmarks for Fluorinated Drug Intermediates (C9H8F2O3)
Topic: Elemental Analysis Benchmarks for C9H8F2O3 Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the high-stakes environment of pharmaceutical synthesis, the verification of fluorinated intermediates is a critical checkpoint. Compounds with the molecular formula C9H8F2O3 (MW: 202.15 g/mol )—often derivatives like methyl 3,5-difluoro-4-methoxybenzoate —present a "perfect storm" for analytical failure: high fluorine content (~18.8%) capable of damaging quartz combustion tubes, combined with potential volatility.
This guide moves beyond standard operating procedures to benchmark three distinct methodologies for validating C9H8F2O3 purity. We compare the industrial speed of Automated CHN Combustion , the classical precision of Schöniger Flask Combustion , and the orthogonal accuracy of Quantitative NMR (qNMR) .
The Analytical Challenge: C9H8F2O3
The theoretical elemental composition of C9H8F2O3 is the baseline against which all methods are judged.
| Element | Theoretical Mass % | Tolerance Limit (+/- 0.4%) | The Problem |
| Carbon | 53.47% | 53.07 – 53.87% | Fluorine forms volatile SiF₄ with quartz tubes, skewing Carbon data. |
| Hydrogen | 3.99% | 3.59 – 4.39% | High volatility of esters leads to mass loss before combustion. |
| Fluorine | 18.80% | 18.40 – 19.20% | Requires specific scavenging; often poisons standard CHN catalysts. |
| Oxygen | 23.74% | N/A (Calculated) | Indirectly affected by errors in C/H/F determination. |
Why "Standard" Methods Fail: Injecting a C9H8F2O3 sample into a standard CHN analyzer without modification will likely yield a low Carbon value (due to incomplete combustion or formation of CF4) and potentially destroy the combustion tube via devitrification (etching by HF/F2).
Comparative Benchmark: Selecting the Right Tool
| Feature | Method A: Automated CHN (Modified) | Method B: Schöniger Flask (Oxygen Flask) | Method C: qNMR (Orthogonal) |
| Primary Utility | High-throughput C/H determination. | Absolute "Gold Standard" for Fluorine . | Purity verification independent of combustion. |
| Accuracy (C9H8F2O3) | Good for C/H if additives (WO₃) are used. | Excellent for F (±0.3%); Poor for C/H. | Excellent (>99.5% accuracy) for molar purity. |
| Interference Risk | High: F attacks silica; volatile loss. | Low: Closed system; complete oxidation. | None: Non-destructive; solvent dependent. |
| Sample Req. | 1–3 mg | 10–20 mg | 5–10 mg |
| Throughput | 5 mins/sample | 45 mins/sample | 15 mins/sample |
| Verdict | Use for routine batch checks. | Use for Master Reference Standards . | Use for rapid "Go/No-Go" purity decisions. |
Detailed Experimental Protocols
Protocol A: Automated CHN with Fluorine Scavenging
For determination of Carbon and Hydrogen in C9H8F2O3.
Causality: Standard combustion catalysts (Cr₂O₃) are deactivated by Fluorine. We introduce Tungsten Trioxide (WO₃) or Magnesium Oxide (MgO) to act as a "sacrificial" scavenger, binding Fluorine as non-volatile metal fluorides and protecting the quartz tube.
-
Instrument Setup: Ensure the combustion reactor is packed with a specific "Fluorine Kit" (typically a layer of MgO or CeO₂ in the ash zone).
-
Sample Encapsulation:
-
Weigh 2.000 mg (±0.005 mg) of C9H8F2O3 into a Tin (Sn) capsule.
-
Crucial Step: Add 10–15 mg of WO₃ powder directly over the sample inside the capsule. This facilitates oxidation and binds F.
-
Cold-seal the capsule hermetically to prevent volatilization of the ester.
-
-
Combustion: Run at 980°C with a high Oxygen loop (10 mL).
-
Validation: Run a sulfanilamide standard and a fluorinated standard (e.g., 4-fluorobenzoic acid) to verify the scavenger's efficiency before running the unknown.
Protocol B: The Schöniger Flask (Oxygen Flask Combustion)
The definitive method for Fluorine (F) quantification.
Causality: This manual method eliminates the silica interference entirely. The sample is burned in a closed borosilicate flask filled with pure Oxygen. The gases are absorbed into a liquid, converting organic F to inorganic Fluoride (F⁻), which is then quantified via Ion Chromatography (IC).
-
Preparation:
-
Cut a "flag" of ashless filter paper. Weigh 10–15 mg of sample onto the paper.
-
Fold the paper to enclose the sample and insert it into the platinum basket of the flask stopper.
-
-
Combustion:
-
Add 10 mL of Absorbing Solution (0.01 M NaOH + 3 drops 30% H₂O₂) to a 500 mL heavy-walled Erlenmeyer flask.
-
Flush the flask with pure Oxygen for 30 seconds.
-
Ignite the paper tail and immediately insert the stopper/basket into the flask.[1] Invert the flask (hold the stopper tight!) to seal the combustion.
-
-
Absorption:
-
Shake the flask vigorously for 2–3 minutes. Allow to stand for 30 minutes to ensure complete absorption of F gases into the NaOH.
-
-
Quantification (Ion Chromatography):
-
Transfer the solution to a volumetric flask.
-
Inject into an IC system (e.g., Dionex) with a conductivity detector.
-
Compare against a calibration curve of NaF standards.
-
Protocol C: qNMR (Quantitative NMR)
The self-validating purity check.
Causality: Unlike EA, qNMR does not require the compound to burn. It compares the integration of the analyte protons to a certified Internal Standard (IS).
-
Internal Standard Selection: Choose 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid . Ensure the IS signals do not overlap with the methoxy (3.9 ppm) or aromatic protons (7.0–8.0 ppm) of C9H8F2O3.
-
Sample Prep:
-
Weigh roughly 10 mg of C9H8F2O3 and 10 mg of IS into the same vial. Record weights to 0.001 mg precision using a microbalance.
-
Dissolve in DMSO-d6 (to minimize volatility issues compared to CDCl3).
-
-
Acquisition:
-
Run 1H NMR with D1 (Relaxation Delay) ≥ 30 seconds (essential for full relaxation and accurate integration).
-
Set number of scans (NS) to 16 or 32.
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of Std)
Workflow Visualization
The following diagram illustrates the decision logic for characterizing a new batch of C9H8F2O3.
Caption: Integrated analytical workflow for fluorinated intermediates, prioritizing qNMR for purity and splitting EA methods for optimal C/H and F accuracy.
References
-
Exeter Analytical. (2023).[2] Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method.[3] Retrieved from [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
-
Schöniger, W. (1955).[4] "Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen." Mikrochimica Acta, 43, 123–129. (Foundational Method Reference).
-
Elementar. (2021). CHNS analysis of fluorinated samples.[5] Retrieved from [Link]
Sources
Safety Operating Guide
5-Difluoromethoxy-2-methoxybenzaldehyde: Safe Handling & Disposal Protocol
[1][2]
Part 1: Executive Summary & Immediate Action
Do not treat this compound as standard organic waste. While 5-Difluoromethoxy-2-methoxybenzaldehyde (CAS: 1806377-15-0) shares properties with common aromatic aldehydes, the presence of the difluoromethoxy (-OCHF₂) motif necessitates strict segregation into Halogenated Waste streams.[1][2] Improper incineration of this compound without acid gas scrubbing releases Hydrogen Fluoride (HF), posing severe infrastructure and safety risks.
Emergency Disposal Quick-Card
| Parameter | Directive |
| Waste Stream | HALOGENATED Organic Waste (Red Label/Tag).[1][2] |
| Container Type | HDPE (High-Density Polyethylene) or Glass.[1] Avoid metal if potential for free acid exists. |
| Incompatibilities | Strong Oxidizers (Peroxides, Nitrates), Strong Bases (NaOH, KOH - risk of polymerization/hydrolysis).[2] |
| Spill Action | Absorb with vermiculite/sand.[3] Do not use paper towels (flammability risk). |
| Fire Hazard | Emits toxic HF and COF₂ gases upon combustion. Use SCBA. |
Part 2: Chemical Profile & Hazard Identification
Understanding the molecular architecture is critical for safe disposal. The aldehyde functionality dictates reactivity, while the fluorinated ether tail dictates the disposal pathway.
Chemical Identity:
-
CAS Number: 1806377-15-0 (Analogous handling to CAS 19415-51-1)[1][2]
-
Molecular Formula: C₉H₈F₂O₃[1]
Physicochemical Properties Table
| Property | Value (Approximate) | Operational Implication |
|---|---|---|
| Physical State | Solid (Low melting point) or Liquid | May require dissolution in solvent for transfer.[1][2] |
| Flash Point | >93°C (Estimated) | Combustible.[3] Class IIIB liquid.[5] |
| Reactivity | Aldehyde oxidation; Ether hydrolysis | Sensitive to air over time (forms benzoic acids). |
| Toxicity | Irritant (Skin/Eye/Respiratory) | Standard PPE (Nitrile gloves, Goggles) required. |
Critical Hazard Mechanism:
Under standard incineration conditions (oxidative combustion), the difluoromethoxy group decomposes:
-
Why this matters: Standard organic waste incinerators may not have the scrubber capacity for high-fluorine loads.[1] You must label this as halogenated to ensure it is routed to a facility equipped with caustic scrubbers.
Part 3: Waste Segregation Logic
The following decision tree illustrates the mandatory segregation logic to prevent cross-contamination and ensure regulatory compliance (RCRA).
Figure 1: Waste segregation logic emphasizing the routing of all difluoromethoxy derivatives into Halogenated streams regardless of the carrier solvent.
Part 4: Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Excess Chemical
Applicability: Expired reagents or excess starting material.
-
Solubilization: Do not dispose of loose powder in liquid waste containers. Dissolve the solid this compound in a minimal amount of a compatible combustible solvent (e.g., Acetone, Ethyl Acetate, or Dichloromethane).[1][2]
-
Reasoning: Prevents the formation of "hot spots" in the waste drum and ensures homogenous incineration.
-
-
Container Selection: Use a chemically resistant HDPE or Glass container.
-
Labeling: Affix a hazardous waste label.
-
Transfer: Pour into the Halogenated Solvent carboy.
-
Note: Even if dissolved in Acetone (non-halogenated), the presence of the Fluorine atoms in the solute technically classifies the mixture as halogenated for incineration purposes.
-
Protocol B: Disposal of Reaction Mixtures
Applicability: Crude reaction mixtures or mother liquors.
-
Quenching: Ensure no active reducing agents (e.g., NaBH₄) or strong oxidizers are present. Quench any reactive species before adding to the waste container.
-
Test: Check pH. Neutralize to pH 6-8 if possible to prevent acid-catalyzed hydrolysis of the difluoromethoxy group.[1]
-
-
Segregation: Pour into the Halogenated Waste stream.
-
Documentation: Record the approximate volume and concentration on the waste log.
Protocol C: Spill Response & Cleanup
Applicability: Benchtop spills (<500 mL).[1]
Figure 2: Operational workflow for managing minor chemical spills.
-
Evacuate & Ventilate: If the spill is significant (>100 mL) or outside a fume hood, evacuate the immediate area to allow vapors to dissipate.
-
Absorb: Use an inert absorbent (Vermiculite, Diatomaceous earth).[3] Avoid using paper towels if the substance is concentrated, as aldehydes can autoxidize on high-surface-area cellulose, potentially causing heat accumulation.[1][2]
-
Decontaminate: Wash the surface with a dilute soap solution. Collect the rinsate as liquid hazardous waste.
Part 5: Regulatory Compliance & Documentation[1][3]
EPA Waste Codes (RCRA): While this specific molecule is not a "Listed" waste (P or U list), it is a "Characteristic" waste if it exhibits ignitability or toxicity.
-
D001: Ignitable (if flash point <60°C or in flammable solvent).
-
Halogenated Organic: Although not a specific RCRA code, this is the industry-standard classification for incineration profiles.[1]
Manifesting Requirements: When filling out the waste manifest for EHS pickup:
-
Chemical Name: Must be written out in full: "this compound". Do not use abbreviations like "DFMB".
-
Hazards: Mark "Irritant" and "Halogenated".
References
-
ChemicalBook. (2024). This compound Properties and CAS 1806377-15-0. Retrieved from [2][4]
-
Thermo Fisher Scientific. (2025).[6] Safety Data Sheet: 5-Fluoro-2-methoxybenzaldehyde (Analogous Structure). Retrieved from
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
